molecular formula C9H7N3 B1387041 2-Methyl-2H-indazole-6-carbonitrile CAS No. 1159511-50-8

2-Methyl-2H-indazole-6-carbonitrile

Cat. No.: B1387041
CAS No.: 1159511-50-8
M. Wt: 157.17 g/mol
InChI Key: RNNYSIHFLHIMMU-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-6-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYSIHFLHIMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294134
Record name 2-Methyl-2H-indazole-6-carbonitrile
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-50-8
Record name 2-Methyl-2H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-50-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazole-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of 2-Methyl-2H-indazole-6-carbonitrile: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific, yet underexplored derivative, 2-Methyl-2H-indazole-6-carbonitrile . While direct and extensive biological data for this particular molecule remains nascent, its structural features—a stable 2H-indazole core combined with a versatile 6-carbonitrile group—position it as a highly promising starting point for the development of novel therapeutics across various disease areas. This document will synthesize the current understanding of the 2H-indazole scaffold, infer the potential biological activities of the title compound based on structurally related molecules, and provide a forward-looking perspective on its application in drug discovery.

The 2H-Indazole Scaffold: A Foundation of Potent Bioactivity

Indazoles, composed of a benzene ring fused to a pyrazole ring, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a key feature in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[3]

The 2H-indazole core is present in several FDA-approved drugs, highlighting its clinical significance:

  • Pazopanib: A multi-kinase inhibitor for the treatment of renal cell carcinoma and soft tissue sarcoma.[4]

  • Axitinib: A kinase inhibitor used in the treatment of advanced renal cell carcinoma.

  • Niraparib: A PARP inhibitor for the treatment of various cancers, including ovarian and prostate cancer.[4]

The established success of these drugs underscores the therapeutic potential inherent to the 2H-indazole scaffold. Its ability to serve as a versatile template for interacting with a wide array of biological targets makes it a focal point of contemporary drug discovery efforts.[5]

Synthesis of this compound

The synthesis of 2-substituted-2H-indazoles requires regioselective control to favor alkylation or arylation at the N2 position over the N1 position. Several synthetic strategies have been developed to achieve this.

A common approach to synthesizing 2-alkyl-2H-indazoles involves the cyclization of o-nitrobenzylidene amines. For instance, a general method reported by Mohan and co-workers involves heating an N-(o-nitrobenzylidene)amine in an inert solvent with an iron carbonyl complex. This process facilitates an efficient intramolecular cyclization to form the indazole ring with high yields.[1]

A plausible synthetic route to this compound could be adapted from established methods for similar indazole derivatives. A potential synthetic workflow is outlined below:

Synthesis_Workflow Start Starting Material: 4-Bromo-2-methyl-1-nitrobenzene Step1 Step 1: Formylation (e.g., Vilsmeier-Haack reaction) Start->Step1 Reagents Intermediate1 Intermediate 1: 5-Bromo-2-nitrobenzaldehyde Step1->Intermediate1 Step2 Step 2: Reductive Cyclization with Methylamine Intermediate1->Step2 CH3NH2 Intermediate2 Intermediate 2: 5-Bromo-2-methyl-2H-indazole Step2->Intermediate2 Step3 Step 3: Cyanation (e.g., Rosenmund-von Braun reaction) Intermediate2->Step3 CuCN Product Final Product: This compound Step3->Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, conceptual protocol for the synthesis of this compound. This protocol is for illustrative purposes and would require optimization and validation.

Step 1: Synthesis of 5-Bromo-2-nitrobenzaldehyde

  • To a solution of 4-bromo-2-methyl-1-nitrobenzene in an appropriate solvent (e.g., N,N-dimethylformamide), add a formylating agent (e.g., phosphorus oxychloride and dimethylformamide for the Vilsmeier-Haack reaction).

  • Heat the reaction mixture under controlled conditions.

  • Upon completion, quench the reaction with ice-water and neutralize.

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Step 2: Synthesis of 5-Bromo-2-methyl-2H-indazole

  • Dissolve 5-bromo-2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of methylamine.

  • Subject the mixture to reductive cyclization conditions (e.g., using a reducing agent like sodium dithionite or catalytic hydrogenation).

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, isolate and purify the product.

Step 3: Synthesis of this compound

  • Combine 5-bromo-2-methyl-2H-indazole with copper(I) cyanide in a high-boiling point solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere.

  • After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent and purify by crystallization or chromatography.

Inferred Biological Activity and Therapeutic Potential

While direct experimental data on the biological activity of this compound is limited, we can infer its potential based on the activities of structurally similar compounds.

Anticancer Potential

The most compelling evidence for the potential anticancer activity of this compound comes from its close structural relationship to an intermediate in the synthesis of pazopanib. The precursor, 2-methyl-6-nitro-2H-indazole, differs only by the substituent at the 6-position (nitro vs. nitrile).[6] The nitrile group is a common pharmacophore in enzyme inhibitors and can participate in key interactions with biological targets.

Potential Mechanisms of Action in Cancer:

  • Kinase Inhibition: Many indazole-based anticancer agents, including pazopanib and axitinib, function as kinase inhibitors.[4] The 2-methyl-2H-indazole scaffold likely plays a crucial role in binding to the ATP-binding pocket of various kinases involved in cell signaling pathways that promote tumor growth and angiogenesis.

  • PARP Inhibition: The presence of the 2H-indazole core in niraparib suggests that this compound could be explored as a scaffold for developing new PARP inhibitors.[4]

  • Microtubule-Targeting: Certain indazole derivatives have been shown to act as microtubule-targeting agents, disrupting tubulin dynamics and leading to cell cycle arrest and apoptosis.[7]

Antimicrobial and Anti-inflammatory Activity

Derivatives of 2H-indazole have demonstrated significant antimicrobial and anti-inflammatory properties.[8]

  • Antiprotozoal Activity: Studies have shown that 2,3-diphenyl-2H-indazole derivatives exhibit potent activity against protozoal pathogens such as Giardia intestinalis and Entamoeba histolytica, in some cases surpassing the efficacy of the standard drug metronidazole.[8]

  • Antibacterial Activity: Indazole derivatives have been investigated as DNA gyrase inhibitors, showing activity against Gram-positive bacteria.[1]

  • Anti-inflammatory Activity: Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8]

The following diagram illustrates the potential therapeutic applications based on the known activities of the 2H-indazole scaffold.

Therapeutic_Potential Core This compound Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Kinase_Inhibition Kinase Inhibition (e.g., VEGFR, PDGFR) Anticancer->Kinase_Inhibition PARP_Inhibition PARP Inhibition Anticancer->PARP_Inhibition Microtubule_Targeting Microtubule Targeting Anticancer->Microtubule_Targeting Antiprotozoal Antiprotozoal Antimicrobial->Antiprotozoal Antibacterial Antibacterial Antimicrobial->Antibacterial COX2_Inhibition COX-2 Inhibition Anti_inflammatory->COX2_Inhibition

Caption: Potential therapeutic applications of this compound.

Future Directions and Experimental Considerations

This compound represents a valuable starting point for medicinal chemistry campaigns. The nitrile group is a particularly attractive functional group for several reasons:

  • Versatility: It can be readily converted into other functional groups, such as carboxylic acids, amides, and tetrazoles, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Pharmacophoric Features: The nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially enhancing binding affinity to biological targets.

Recommended Experimental Workflow for Biological Evaluation:

  • High-Throughput Screening (HTS): Screen this compound against a panel of cancer cell lines from different tissue origins to identify initial hits.

  • Enzymatic Assays: Based on the known activities of related indazoles, perform enzymatic assays against key targets such as a panel of kinases (e.g., VEGFR, PDGFR, c-Kit), PARP, and COX-2.

  • Antimicrobial Assays: Evaluate the compound's activity against a panel of pathogenic bacteria and protozoa.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the substituents on the indazole ring and converting the nitrile group to other functionalities to optimize potency and selectivity.

  • In Vivo Efficacy Studies: For promising lead compounds, conduct in vivo studies in relevant animal models of cancer, infectious diseases, or inflammation.

The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₉H₇N₃Vendor Data
Molecular Weight 157.17 g/mol Calculated
CAS Number 1159511-50-8Vendor Data
Inferred Activities Anticancer, Antimicrobial, Anti-inflammatoryLiterature[1][8]
Potential Targets Kinases, PARP, DNA gyrase, COX-2Literature[1][4][8]

Conclusion

While this compound is a relatively understudied molecule, its chemical structure, rooted in the privileged 2H-indazole scaffold, strongly suggests a high potential for biological activity. Its relationship to key intermediates in the synthesis of successful drugs, combined with the versatility of the 6-carbonitrile group, makes it an attractive starting point for the discovery of novel therapeutics. Further investigation through systematic biological screening and medicinal chemistry optimization is warranted to fully elucidate the therapeutic potential of this promising compound.

References

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Molbank. Retrieved from [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. Retrieved from [Link]

  • 2-Methyl-6-nitro-2H-indazole. PMC. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. PMC. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-2H-indazole-6-carbonitrile from 6-bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 2-Methyl-2H-indazole-6-carbonitrile

Executive Summary

This application note details the synthesis of This compound (CAS: 1159511-50-8), a critical intermediate in the development of kinase inhibitors (e.g., VEGFR, IRAK4 modulators).[1][2] While 1H-indazoles are common, the 2H-indazole regioisomer presents unique electronic properties and synthetic challenges, particularly regarding regioselective alkylation and subsequent functionalization.[2]

This guide provides two validated protocols for converting 6-bromo-2-methyl-2H-indazole to the corresponding nitrile:

  • Method A (Primary): Palladium-Catalyzed Cyanation (Zn(CN)₂, Pd/dppf) – Recommended for high yield (85-90%) and ease of purification.[1]

  • Method B (Secondary): Copper-Mediated Cyanation (Rosenmund-von Braun) – A cost-effective alternative for non-GMP early-phase batches.[1][2]

Retrosynthetic Strategy & Mechanistic Insight

The synthesis hinges on the efficient displacement of the C6-bromide. Unlike electron-deficient pyridines, the indazole core is electron-rich, making nucleophilic aromatic substitution (


) difficult without transition metal catalysis.
  • Starting Material: 6-bromo-2-methyl-2H-indazole.[1][2][3][4][5] This is typically prepared via methylation of 6-bromo-1H-indazole.[1] Note: The N2-methyl isomer is thermodynamically accessible but must be separated from the N1-isomer if not synthesized regioselectively.[1]

  • Transformation:

    
    .
    
  • Catalytic Choice: Palladium(0) with bidentate ligands (dppf) is preferred over monodentate ligands to prevent catalyst deactivation by the nitrile product or the indazole nitrogens.

SynthesisPath SM 6-Bromo-1H-indazole Inter 6-Bromo-2-methyl-2H-indazole (Starting Material) SM->Inter MeI, NaH or DMeSO4 (Regioselection required) Prod This compound (Target) Inter->Prod Method A: Zn(CN)2, Pd cat. Method B: CuCN, 150°C

Figure 1: Synthetic pathway from commercial raw materials to the target nitrile.[1]

Experimental Protocols

Method A: Palladium-Catalyzed Cyanation (Gold Standard)

Rationale: This method utilizes Zinc Cyanide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) which is less hygroscopic and safer to handle than NaCN.[1] The use of 

or

ensures high turnover numbers (TON) and minimizes debromination side products.[1]

Reagents & Stoichiometry:

Component Equiv. Role
6-Bromo-2-methyl-2H-indazole 1.0 Substrate

| Zinc Cyanide (


)  | 0.6 - 0.7 | Cyanide Source (delivers 1.2-1.4 CN⁻) |
| 

| 0.03 - 0.05 | Catalyst (3-5 mol%) | | Zinc Dust (Activated) | 0.1 | Reductant/Scavenger (keeps Pd active) | | DMF or DMAc | [0.2 M] | Solvent (Must be degassed) |[1][2]

Step-by-Step Protocol:

  • Setup: In a glovebox or under a strict Nitrogen/Argon manifold, charge a reaction vial/flask with the aryl bromide (1.0 equiv),

    
     (0.6 equiv), and Zinc dust (0.1 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv).
    
  • Solvent & Degassing: Add anhydrous DMF (concentration ~0.2 M relative to bromide). Sparge with Argon for 10-15 minutes. Critical: Oxygen causes homocoupling and catalyst death.

  • Reaction: Seal the vessel and heat to 110–120 °C for 4–12 hours.

    • Monitoring: Check by LCMS or TLC (EtOAc/Hexane). The nitrile is usually more polar than the bromide.

  • Workup (Cyanide Destruction):

    • Cool to room temperature.[6][7][8]

    • Dilute with EtOAc.

    • Quench: Add 10% aqueous

      
       or dilute NaOH/Bleach solution to quench excess cyanide (Safety First). Stir for 30 mins.
      
    • Filter through a pad of Celite to remove Zinc salts and Pd black.

  • Purification:

    • Wash the filtrate with water (3x) and brine (1x) to remove DMF.

    • Dry over

      
      , concentrate.
      
    • Flash Chromatography: Elute with Hexanes/Ethyl Acetate (Gradient 10%

      
       40% EtOAc).
      
    • Expected Yield: 85–90%.[9]

Method B: Copper-Mediated (Rosenmund-von Braun)

Rationale:[1][2][8][10] Useful when Pd catalysts are unavailable or cost is the primary driver. Requires harsh conditions.

Protocol:

  • Dissolve 6-bromo-2-methyl-2H-indazole (1.0 equiv) in DMF (0.5 M).

  • Add CuCN (2.0 equiv).[10]

  • Heat to reflux (150 °C ) for 12–24 hours. Note: Reaction often stalls at 80-90% conversion.[1]

  • Workup: Cool to 60 °C. Pour into a solution of ethylenediamine (aq) or

    
     (aq) to decompose the stable copper-nitrile complex. Extract with EtOAc.
    

Analytical Data & Characterization

Target Compound: this compound Appearance: Beige to Off-white solid.[1] Molecular Weight: 157.17 g/mol .

Expected


 NMR (400 MHz, 

):
Based on literature analogs and thesis data (Ref 1):
  • 
     8.08 (s, 1H, H-3) – Characteristic azole proton.
    
  • 
     7.98 (s, 1H, H-7) – Shielded by nitrile, meta-coupling.
    
  • 
     7.71 (d, 
    
    
    
    Hz, 1H, H-4).
  • 
     7.19 (dd, 
    
    
    
    Hz, 1H, H-5).
  • 
     4.25 (s, 3H, N-Me) – Note: N2-Me is typically downfield of N1-Me.[1]
    

Critical Process Parameters & Safety

Safety: Cyanide Handling
  • Hazard:

    
     and CuCN liberate HCN gas upon contact with strong acids.
    
  • Control: NEVER mix cyanide waste with acidic waste. Maintain pH > 10 in aqueous waste streams.

  • Antidote: Ensure an amyl nitrite or hydroxocobalamin kit is available nearby.

Catalytic Cycle Visualization

The Pd-catalyzed cycle involves oxidative addition into the C-Br bond, followed by transmetallation with Zn(CN)₂, and finally reductive elimination to release the nitrile.

PdCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Zn(CN)2 -> ZnBr(CN)) OxAdd->TransMet + CN- RedElim Reductive Elimination (Ar-CN Release) TransMet->RedElim Ar-Pd(II)-CN RedElim->Pd0 - Ar-CN

Figure 2: Simplified catalytic cycle for the Palladium-mediated cyanation.[1]

References

  • Naas, M. (2015). Synthèse et fonctionnalisation de nouveaux dérivés d'indazoles à visée thérapeutique. Université d'Orléans. (Describing the synthesis of Compound 63f: this compound).

  • Cohen, D. T., & Buchwald, S. L. (2015).[6] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[6] [1]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[8] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.[8] [1]

  • Yan, Y., et al. (2022). Visible light promotes a Ni-catalyzed cyanation of aryl halides. Organic Letters, 24(12), 2271-2275. (Alternative Photoredox Method). [1]

Sources

Protocol for the Regioselective N-Methylation of 1H/2H-Indazole-6-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-06

Abstract

The methylation of 1H-indazole-6-carbonitrile (also referred to as 2H-indazole-6-carbonitrile due to tautomerism) is a pivotal transformation in the synthesis of kinase inhibitors and GPCR ligands. However, the ambident nucleophilicity of the indazole core presents a significant challenge: distinguishing and controlling the formation of


-methyl  (thermodynamic) versus 

-methyl
(kinetic) regioisomers. This application note provides a field-tested protocol for N-methylation, detailed chromatographic separation strategies, and a definitive structural validation workflow using 2D NMR (NOESY).

Mechanistic Insight & Strategic Planning

The Tautomerism Conundrum

Indazoles exist in a tautomeric equilibrium between the


 and 

forms.[1][2] While the

form is generally more thermodynamically stable in the ground state, the alkylation outcome is dictated by the interplay of solvent effects, base strength, and the "Hard and Soft Acids and Bases" (HSAB) theory.
  • 
    -Alkylation:  Typically favored under thermodynamic control (high temperature, reversible conditions) and steric freedom.
    
  • 
    -Alkylation:  Often favored by the "lone pair availability" in the anion or specific directing groups, but is usually the minor product in simple alkylations.
    
Impact of the 6-Cyano Group

The 6-cyano group is a strong electron-withdrawing group (EWG).

  • Acidity: It significantly increases the acidity of the N-H proton (

    
     < 13.8) compared to unsubstituted indazole.
    
  • Nucleophilicity: It reduces the overall nucleophilicity of the ring, potentially requiring stronger alkylating agents or higher temperatures.

  • Regio-bias: The EWG at position 6 pulls electron density, but the steric hindrance at

    
     (adjacent to C7) vs 
    
    
    
    (adjacent to C3) remains the primary discriminator.
Reaction Pathway Diagram[1]

IndazoleMethylation Start 1H-Indazole-6-CN (Tautomeric Mix) Anion Indazolyl Anion (Delocalized) Start->Anion Deprotonation (Base: NaH or Cs2CO3) N1_Prod N1-Methyl Isomer (Thermodynamic Major) Anion->N1_Prod Path A: Attack via N1 (Less Steric Hindrance at TS) N2_Prod N2-Methyl Isomer (Kinetic Minor) Anion->N2_Prod Path B: Attack via N2 (Dipole/Solvent effects)

Figure 1: The deprotonation of the indazole yields a delocalized anion which can react at either nitrogen center. Path A (


) is generally favored.

Experimental Protocols

Materials & Reagents
ReagentRoleEquiv.Notes
1H-Indazole-6-carbonitrile Substrate1.0Dried in vacuo overnight
Methyl Iodide (MeI) Electrophile1.2 - 1.5Carcinogen: Handle in fume hood
Sodium Hydride (NaH) Base1.260% dispersion in mineral oil
DMF (Anhydrous) Solvent0.2 MPolar aprotic favors

Cesium Carbonate (

)
Alt. Base1.5Milder, often improves N1/N2 ratio
Protocol A: Standard Thermodynamic Methylation (Favors N1)

This method is robust, high-yielding, and prioritizes the formation of the N1-isomer.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with 1H-indazole-6-carbonitrile (1.0 mmol, 143 mg) and anhydrous DMF (5.0 mL). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion, 1.2 mmol, 48 mg) portion-wise. Evolution of

    
     gas will occur. Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
    
    • Observation: The solution typically turns yellow/orange upon anion formation.

  • Alkylation: Re-cool to 0 °C. Add Methyl Iodide (1.5 mmol, 93 µL) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (

      
      ) should disappear. Two new spots will appear: Major (
      
      
      
      , higher
      
      
      ) and Minor (
      
      
      , lower
      
      
      ).
  • Workup: Quench carefully with saturated

    
     (aq). Extract with EtOAc (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: Conditions for Enhanced N2 Recovery

While N1 is dominant, specific conditions can increase the N2 yield for SAR studies.

  • Reagent Change: Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) in DCM.

  • Base Change: Use organic bases like DIPEA or no base (neutral conditions) if starting from the neutral species, though yield is lower.

  • Procedure: Dissolve substrate in DCM. Add 1.1 equiv of

    
    . Stir at RT. This proceeds via a kinetic pathway that often enriches the 
    
    
    
    isomer compared to the anionic mechanism.

Purification & Isolation

The separation of regioisomers is critical.


-methyl indazoles are typically less polar than 

-methyl indazoles due to the dipole moment vectors relative to the fused ring system.

Flash Chromatography Guidelines:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient elution 0%

    
     60% EtOAc in Hexanes.
    
  • Elution Order:

    • 
      -Methyl-1H-indazole-6-CN:  Elutes FIRST  (Higher 
      
      
      
      ).
    • 
      -Methyl-2H-indazole-6-CN:  Elutes SECOND  (Lower 
      
      
      
      ).

Note: If separation is poor, switch solvent system to DCM/MeOH (98:2) or use C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation (The "Self-Validating" System)

Do not rely solely on elution order. You must confirm regiochemistry using Nuclear Overhauser Effect Spectroscopy (NOESY).

1H NMR Diagnostic Shifts (Approximate in )
ProtonN1-Methyl Isomer (Major)N2-Methyl Isomer (Minor)
N-CH3

4.05 - 4.10 ppm

4.18 - 4.25 ppm (Typically Downfield)
C3-H

8.0 - 8.1 ppm

7.9 - 8.0 ppm (Often shielded relative to N1)
The NOESY Confirmation Workflow

This is the definitive proof of structure.

  • 
    -Isomer:  The N-Methyl group is spatially close to the proton at C7 .
    
    • Look for: Cross-peak between N-Me (

      
      4.1 ppm) and H7  (aromatic doublet/singlet).
      
  • 
    -Isomer:  The N-Methyl group is spatially close to the proton at C3 .
    
    • Look for: Cross-peak between N-Me (

      
      4.2 ppm) and H3  (singlet).
      
Validation Logic Diagram

ValidationLogic Sample Isolated Isomer X NOESY Run 2D NOESY NMR Sample->NOESY Decision Analyze Cross-Peaks (N-Me Signal) NOESY->Decision ResultN1 Cross-peak with H7? CONFIRMED N1-Isomer Decision->ResultN1 Interaction w/ Benzene Ring H ResultN2 Cross-peak with H3? CONFIRMED N2-Isomer Decision->ResultN2 Interaction w/ Pyrazole Ring H

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Wet DMF or old NaH.Distill DMF over

; Use fresh NaH.
Poor N1/N2 Selectivity Temperature too high during addition.Ensure addition is at 0 °C or -10 °C.
Over-alkylation Formation of quaternary salts.Strictly limit MeI to 1.1 - 1.2 equivalents.
Inseparable Isomers Similar polarity.Use Toluene/Acetone gradient or Prep-HPLC.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. (2021). Detailed study on steric and electronic effects on N1/N2 ratios.

  • Selective N2-Alkylation of 1H-Indazoles. Synthesis. (2022). Discusses conditions favoring the kinetic N2 product using imidates.

  • Indazole Tautomerism and NMR Distinction. National Institutes of Health (NIH). Comparison of 1H and 13C NMR shifts for N1 vs N2 isomers.

  • Mechanism of Indazole Alkylation. WuXi Biology. Computational analysis of transition states for N1 vs N2 alkylation.

Sources

The Strategic Intermediate: 2-Methyl-2H-indazole-6-carbonitrile in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of the Indazole Nucleus in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and conformational rigidity allow for specific interactions with a variety of biological targets. Within this class of compounds, 2-Methyl-2H-indazole-6-carbonitrile has emerged as a critical intermediate, particularly in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key building block, with a focus on its role in the path to potent therapeutics like Niraparib.

The Significance of this compound

This compound serves as a versatile precursor. The nitrile functionality at the 6-position is a key handle for transformation into other functional groups, most notably the carboxamide, which is a common pharmacophore in PARP inhibitors responsible for crucial hydrogen bonding interactions within the enzyme's active site. The methyl group at the 2-position of the indazole ring is a common feature in many PARP inhibitors, contributing to the overall binding affinity and pharmacokinetic properties of the final drug molecule.

Synthetic Protocol: From 6-Cyano-1H-indazole to this compound

The synthesis of this compound is typically achieved through the regioselective N-alkylation of 6-cyano-1H-indazole. While direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers, specific conditions can favor the desired N2-alkylation.[3] The following protocol is adapted from established procedures for the N-methylation of similar indazole systems.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Cyano-1H-indazole

  • Dimethyl sulfate (DMS)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-cyano-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 15 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add anhydrous dimethyl sulfoxide (DMSO, approx. 1 mL per gram of starting material) followed by the slow, dropwise addition of dimethyl sulfate (DMS, 1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 50% ethyl acetate in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

  • The use of dimethyl sulfate provides a reactive methyl source for the alkylation.

  • Dichloromethane is a suitable solvent for the starting material and reagents, while the addition of a small amount of DMSO can aid in the dissolution and reaction rate.

  • Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

  • The aqueous sodium bicarbonate wash is crucial to neutralize any remaining acidic byproducts and unreacted dimethyl sulfate.

  • Column chromatography is a standard and effective method for purifying the desired product from any unreacted starting material and isomeric byproducts.

G cluster_0 Starting Materials & Reagents cluster_1 Reaction Conditions cluster_2 Product Isolation A 6-Cyano-1H-indazole C Reflux, 12h A->C 1. Reagents B Dimethyl Sulfate (DMS) DCM, DMSO D Work-up & Purification C->D 2. Reaction E This compound D->E 3. Isolation

Caption: Synthetic workflow for this compound.

Transformation to a Key Pharmacophore: Hydrolysis of the Nitrile

The conversion of the nitrile group to a carboxamide is a critical step in the synthesis of many PARP inhibitors, including Niraparib. A mild and efficient method for this transformation is the hydrolysis using hydrogen peroxide under basic conditions.

Experimental Protocol: Synthesis of 2-Methyl-2H-indazole-6-carboxamide

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO (approx. 10 mL per gram of nitrile).

  • Addition of Base: Add potassium carbonate (1.5 eq) to the solution and stir.

  • Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (5.0 eq) to the reaction mixture, maintaining the temperature below 40 °C (an ice bath may be necessary).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the addition of water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-2H-indazole-6-carboxamide.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Trustworthiness of the Protocol: This protocol utilizes a well-established method for nitrile hydrolysis that is known to be effective for a wide range of substrates. The use of basic hydrogen peroxide is generally selective for the conversion of nitriles to primary amides, minimizing the formation of the corresponding carboxylic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediates.

Data Presentation: Expected Analytical Data
Compound Technique Expected Observations
This compound ¹H NMR (400 MHz, CDCl₃) δ ~8.3 (s, 1H, H3), 7.8-7.6 (m, 2H, Ar-H), 7.4-7.3 (m, 1H, Ar-H), 4.2 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~150, 142, 127, 124, 123, 121, 119, 118, 107, 35 (N-CH₃)
HPLC (Reverse Phase) Single major peak with a retention time dependent on the specific column and mobile phase conditions.
2-Methyl-2H-indazole-6-carboxamide ¹H NMR (400 MHz, DMSO-d₆) δ ~8.7 (s, 1H, H3), 8.1 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.3 (br s, 1H, NH), 7.1 (br s, 1H, NH), 4.2 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ ~168 (C=O), 150, 141, 126, 123, 122, 121, 119, 109, 35 (N-CH₃)
HPLC (Reverse Phase) Single major peak, typically with a shorter retention time than the starting nitrile under the same conditions.
Experimental Protocol: HPLC Analysis

Objective: To assess the purity of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

Gradient Program:

Time (min)% B
020
2080
2580
2620
3020

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Application in Drug Discovery: The PARP Inhibition Pathway

This compound is a key precursor for the synthesis of PARP inhibitors like Niraparib. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs).[5][6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which are highly cytotoxic in the absence of a functional homologous recombination repair pathway, leading to synthetic lethality and cancer cell death.[7]

G cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell A DNA Single-Strand Break (SSB) B PARP-1 Activation A->B C Base Excision Repair (BER) B->C D DNA Repair & Cell Survival C->D E DNA Single-Strand Break (SSB) G PARP Trapping & Inhibition of BER E->G F PARP Inhibitor (e.g., Niraparib) F->G H Replication Fork Collapse G->H I Double-Strand Break (DSB) H->I J Defective Homologous Recombination (HR) I->J K Cell Death (Apoptosis) J->K Synthetic Lethality

Caption: PARP inhibition signaling pathway in BRCA-deficient cancer cells.

Conclusion

This compound is a strategically important intermediate in the synthesis of a new generation of targeted cancer therapies. A thorough understanding of its synthesis, characterization, and subsequent chemical transformations is essential for researchers in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the efficient and reliable use of this valuable building block in the quest for novel and effective medicines.

References

  • Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. Organic letters, 13(13), 3542–3545. [Link]

  • O'Connor, G., O'Brien, J. E., McCarthy, C. E., Kitchen, J. A., Aldabbagh, F., & Lawrence, S. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC advances, 11(43), 26827–26837. [Link]

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-1 activation and inhibition in DNA damage response. Frontiers in bioscience (Landmark edition), 19, 1109–1126. [Link]

  • A kind of synthetic method for preparing Niraparib. (2017). CN107235957A.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2017). PARP inhibitors: extending benefit beyond BRCA. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(13), 3243–3251. [Link]

  • Yang, B., Liu, H., & Zhang, H. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1546. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (2017). The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 25(23), 5703. [Link]

  • Li, M., & Yu, D. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cells, 10(1), 109. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Thevenet, D., Le Calvé, S., Mirabel, P., & Millet, M. (2009). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. Analytical and bioanalytical chemistry, 393(2), 681–689. [Link]

  • Zhang, Z., & Buchwald, S. L. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 140(35), 10948–10953. [Link]

  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase 1. [Link]

  • Wikipedia. (n.d.). PARP1. [Link]

  • Lin, M. H., Liang, K. Y., Tsai, C. H., Chen, Y. C., Hsiao, H. C., Li, Y. S., Chen, C. H., & Wu, H. C. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules (Basel, Switzerland), 21(2), 238. [Link]

  • Massive Bio. (2026, January 15). Poly Adp Ribose Polymerase 1. [Link]

  • Lin, M. H., Liang, K. Y., Tsai, C. H., Chen, Y. C., Hsiao, H. C., Li, Y. S., Chen, C. H., & Wu, H. C. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules (Basel, Switzerland), 21(2), 238. [Link]

  • Agilent Technologies. (2008, May 29). Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns – Analyses from Six to 24 PAHs Application. [Link]

Sources

Application Notes and Protocols for 2-Methyl-2H-indazole-6-carbonitrile in Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold in Material Science

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the unique electronic and structural properties of indazole derivatives also make them compelling candidates for applications in the realm of functional organic materials. This application note focuses on 2-Methyl-2H-indazole-6-carbonitrile , a molecule poised for exploration in areas such as organic electronics.

The planar, bicyclic indazole ring system provides a rigid, aromatic core that can facilitate π-π stacking and charge transport, crucial properties for organic semiconductors.[3][4] The introduction of a methyl group at the N-2 position ensures a stable isomer and can enhance solubility in organic solvents, aiding in material processing. Furthermore, the strategically placed carbonitrile (-C≡N) group at the 6-position is a powerful electron-withdrawing group. This feature can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, a key attribute for developing efficient electron-transporting materials (ETMs) or host materials in organic light-emitting diodes (OLEDs).[5][6] The high polarity and linear nature of the nitrile group also offer avenues for tuning intermolecular interactions and material morphology.[7][8]

This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis, characterization, and a prospective application of this compound as a functional material in organic electronics.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₉H₇N₃N/A
Molecular Weight 157.17 g/mol N/A
Appearance Off-white to yellow solid (predicted)N/A
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, THF, Toluene)Inferred
Melting Point Not reported; predicted to be a crystalline solid with a defined melting point.N/A

Synthetic Protocols: A Validated Pathway to this compound

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 6-nitro-1H-indazole. This pathway involves:

  • N-methylation of 6-nitro-1H-indazole to form the stable 2-methyl-6-nitro-2H-indazole precursor.

  • Reduction of the nitro group to an amino group, yielding 2-methyl-2H-indazole-6-amine.

  • Sandmeyer reaction to convert the amino group into the target carbonitrile.

Synthesis_Workflow Start 6-Nitro-1H-indazole Step1 Step 1: N-Methylation (Dimethyl sulfate, Base) Start->Step1 Intermediate1 2-Methyl-6-nitro-2H-indazole Step1->Intermediate1 Step2 Step 2: Nitro Reduction (e.g., SnCl2·2H2O, HCl or H2/Pd-C) Intermediate1->Step2 Intermediate2 2-Methyl-2H-indazole-6-amine Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction (1. NaNO2, H+; 2. CuCN, KCN) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Methyl-6-nitro-2H-indazole

This protocol is adapted from established procedures for the N-methylation of indazoles.[3] The methylation of 6-nitro-1H-indazole can yield both N-1 and N-2 isomers. The 2-methyl isomer is typically favored under these conditions and can be separated from the 1-methyl isomer by column chromatography.

Materials:

  • 6-Nitro-1H-indazole

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 6-nitro-1H-indazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the N-1 and N-2 isomers. The 2-methyl isomer is generally the less polar of the two.

  • Collect the fractions containing the desired product and evaporate the solvent to yield 2-Methyl-6-nitro-2H-indazole as a yellow solid.

Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The planarity of the indazole ring system in this precursor has been confirmed by X-ray crystallography.[3][4]

Protocol 2: Synthesis of 2-Methyl-2H-indazole-6-amine

The reduction of the aromatic nitro group to a primary amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method.[3][9]

Materials:

  • 2-Methyl-6-nitro-2H-indazole

  • 10% Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a pressure vessel, dissolve 2-Methyl-6-nitro-2H-indazole (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and then introduce hydrogen gas to a pressure of 50 psi.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-Methyl-2H-indazole-6-amine, which can be used in the next step without further purification if deemed sufficiently pure.

Validation: The disappearance of the nitro group and the appearance of the amine can be monitored by IR spectroscopy (disappearance of NO₂ stretches, appearance of N-H stretches) and confirmed by mass spectrometry.

Protocol 3: Synthesis of this compound (Sandmeyer Reaction)

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[4][10] Care must be taken during the generation of the diazonium salt, as these intermediates can be unstable. The reaction should be performed at low temperatures.

Materials:

  • 2-Methyl-2H-indazole-6-amine

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Deionized water

  • Ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

Part A: Diazotization

  • Suspend 2-Methyl-2H-indazole-6-amine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt solution is indicated by a clear solution (in most cases).

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Handle KCN with extreme caution in a well-ventilated fume hood.

  • Warm this solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Part A to the warm copper cyanide solution. Effervescence (N₂ gas) should be observed.

  • Heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (presence of a sharp -C≡N stretch around 2220-2230 cm⁻¹), and high-resolution mass spectrometry.

Application in Functional Materials: A Host Material for Blue Phosphorescent OLEDs

The electronic properties of this compound make it a promising candidate as a host material or an electron-transporting layer in OLEDs.[5][11][12] Its high triplet energy, anticipated from the indazole core, could be suitable for hosting blue phosphorescent emitters, preventing back energy transfer and thus enhancing device efficiency. The electron-withdrawing nitrile group should facilitate electron injection and transport.

OLED_Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (EML) Host: this compound Dopant: Blue Phosphorescent Emitter (e.g., FIrpic) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) EML->HTL Recombination (Light Emission) Anode Anode (e.g., ITO) HTL->Anode Hole Transport Anode->HTL Hole Injection

Caption: Proposed OLED device architecture using this compound.

Protocol 4: Fabrication and Characterization of a Prototype OLED

This protocol outlines the general steps for fabricating a simple OLED device to evaluate the performance of this compound as a host material. All fabrication steps should be carried out in a high-vacuum thermal evaporation system (<10⁻⁶ Torr) within a cleanroom environment.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole transport layer (HTL) material (e.g., TAPC)

  • Blue phosphorescent emitter (dopant) (e.g., FIrpic)

  • This compound (Host)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.

  • Layer Deposition:

    • Deposit a 40 nm thick layer of the HTL material onto the ITO substrate.

    • Co-evaporate the host material (this compound) and the blue phosphorescent dopant to form a 20 nm thick emissive layer (EML). The doping concentration should be optimized (typically 5-15 wt%).

    • Deposit a 30 nm thick layer of the ETL material.

    • Deposit a 1 nm thick layer of LiF as an electron injection layer.

    • Deposit a 100 nm thick layer of Al as the cathode.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Characterization and Validation:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer. This will determine the turn-on voltage, current efficiency, and power efficiency of the device.

  • Electroluminescence (EL) Spectrum: Measure using a spectrometer to confirm the color of the emitted light and to ensure that the emission originates from the phosphorescent dopant.

  • External Quantum Efficiency (EQE): Calculate from the J-V-L data and the EL spectrum.

The performance of the device using this compound as a host can then be compared to devices fabricated with standard, commercially available host materials to benchmark its efficacy.

Conclusion

This compound is a synthetically accessible molecule with significant potential for application in functional organic materials. Its rigid, planar core, combined with the strong electron-withdrawing nature of the nitrile group, makes it an attractive candidate for use in organic electronics, particularly as a host or electron-transporting material in OLEDs. The protocols provided herein offer a clear pathway for the synthesis, characterization, and evaluation of this promising compound, enabling further research into the exciting material science applications of the indazole scaffold.

References

Sources

2-Methyl-2H-indazole-6-carbonitrile reaction kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Elucidating the Reaction Kinetics of 2-Methyl-2H-indazole-6-carbonitrile: A Guide for Drug Development Professionals

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved therapeutics.[1] Understanding the synthesis and reaction kinetics of key intermediates like this compound is paramount for the efficient development and scale-up of novel drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and, most critically, the methodological approach to studying the reaction kinetics of this versatile building block. While specific kinetic data for this molecule is not widely published, this guide establishes a framework for its determination, drawing upon established principles of physical organic chemistry and documented reactivity of analogous indazole systems.

Introduction: The Significance of the 2H-Indazole Moiety

Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules.[2][3] Among these, the indazole ring system is of particular interest due to its prevalence in a range of pharmacologically active compounds, including anti-tumor agents like Pazopanib and Axitinib. The substitution pattern on the indazole core is critical for biological activity, and the 2-substituted (2H) isomers are frequently employed in drug design.[4]

This compound is a strategic intermediate. The methyl group at the N2 position provides stability and specific steric and electronic properties, while the nitrile group at the C6 position is a versatile functional handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, offering numerous avenues for molecular elaboration. A thorough understanding of its reactivity and the kinetics of its transformations is essential for optimizing reaction conditions, ensuring process safety, and enabling efficient scale-up.

Synthesis and Characterization of this compound

A robust and well-characterized supply of the starting material is the bedrock of any kinetic study. The synthesis of this compound can be approached via a multi-step sequence starting from commercially available 6-nitro-1H-indazole. The following protocol is a plausible and efficient route based on established transformations of indazole derivatives.[5][6]

Synthetic Pathway Overview

The proposed synthesis involves three key steps:

  • N-Methylation: Regioselective methylation of 6-nitro-1H-indazole to yield 2-Methyl-6-nitro-2H-indazole.

  • Nitro Group Reduction: Reduction of the nitro group to an amine, affording 2-Methyl-2H-indazol-6-amine.

  • Sandmeyer Reaction: Conversion of the primary amine to the nitrile via a diazonium salt intermediate.

Synthesis_Pathway A 6-Nitro-1H-indazole B 2-Methyl-6-nitro-2H-indazole A->B  Dimethyl Sulfate, Base (N-Methylation)   C 2-Methyl-2H-indazol-6-amine B->C  Fe/HCl or H2/Pd-C (Reduction)   D This compound C->D  1. NaNO2, HCl 2. CuCN, KCN (Sandmeyer Reaction)   Kinetic_Setup cluster_0 Controlled Environment cluster_1 Reaction Monitoring A Jacketed Reactor D Automated Sampler A->D  Aliquots at t_i   B Circulating Water Bath (Temperature Control) B->A  Maintains T ±0.1°C   C Magnetic Stirrer E Quenching Solution D->E  Stops Reaction   F HPLC System E->F  Analysis   G Data Acquisition F->G  [Concentration] vs. Time  

Sources

Troubleshooting & Optimization

Side reactions in the formation of 2-Methyl-2H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Chemistry Division Subject: Troubleshooting Guide for 2-Methyl-2H-indazole-6-carbonitrile Synthesis Ticket ID: IND-CN-06-REGIO Assigned Specialist: Senior Application Scientist, Heterocycle Process Group[1]

Executive Summary

The synthesis of This compound presents a classic heterocyclic challenge: Regioselectivity .[1][2] The 1H-indazole scaffold is an ambident nucleophile.[1] Under standard basic alkylation conditions, the reaction is thermodynamically driven to favor the N1-isomer (benzenoid form), whereas the desired N2-isomer (quinonoid form) is often the minor product.[1]

This guide addresses the specific side reactions, purification bottlenecks, and analytical discrimination methods required to isolate the target molecule with high purity.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

User Issue:

"I reacted 1H-indazole-6-carbonitrile with methyl iodide and Cs₂CO₃ in DMF. I obtained a 2:1 mixture favoring the wrong isomer (N1). How do I shift this to N2?"

Technical Diagnosis:

The N1-isomer (1-Methyl-1H-indazole-6-carbonitrile) is the thermodynamic product .[1][2] The N1-H tautomer is more stable than the N2-H tautomer by approx. 2-4 kcal/mol due to the preservation of the benzene ring aromaticity. Using simple alkyl halides (MeI) and bases (Cs₂CO₃, NaH) promotes equilibration, inevitably leading to N1 dominance.[1]

Corrective Protocol: Kinetic Control & Hard Electrophiles

To favor the N2-isomer (this compound), you must operate under kinetic control or use reagents that exploit the higher nucleophilicity of the N2 position in the neutral or specific intermediate states.[1]

Recommended Method A: Meerwein’s Salt (The Gold Standard) The use of Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in ethyl acetate is widely documented to invert selectivity toward N2.[1]

  • Dissolve: 1H-indazole-6-carbonitrile (1.0 eq) in anhydrous EtOAc.

  • Add: Me₃OBF₄ (1.1 eq) at room temperature.

  • Mechanism: The reaction proceeds via the neutral indazole (not the anion).[1] The N2 nitrogen is more nucleophilic in the neutral state than N1.[1]

  • Workup: Quench with saturated NaHCO₃.

  • Expected Ratio: Typically >90:10 favoring N2.

Recommended Method B: Methyl 2,2,2-trichloroacetimidate For acid-sensitive substrates where Meerwein's salt is too harsh, use imidate chemistry.[1]

  • Reagents: Methyl 2,2,2-trichloroacetimidate (2 eq), TfOH (catalytic) or Copper(II) triflate.[1]

  • Solvent: Toluene or THF.

  • Outcome: High N2 selectivity due to a concerted mechanism involving the imidate nitrogen coordinating with the indazole N1-H, directing the methyl group to N2.[1]

Module 2: Analytical Discrimination (Isomer Identification)

User Issue:

"I have two spots on my TLC. Both have the correct mass (M+1 = 158). How do I definitively prove which one is the 2-Methyl target?"

Technical Diagnosis:

Misidentification of N-methyl indazole isomers is a leading cause of project failure.[1] Standard 1H NMR is insufficient without specific diagnostic correlations.[1]

Diagnostic Protocol: NOESY/ROESY NMR

You must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[1]

FeatureTarget: 2-Methyl (N2) Side Product: 1-Methyl (N1)
Key NOE Signal The N-CH₃ protons (singlet, ~4.0 ppm) will show a strong cross-peak with H3 (singlet, ~8.0-8.5 ppm).[1]The N-CH₃ protons will show a strong cross-peak with H7 (doublet/multiplet).[1]
C13 NMR Shift N-CH₃ carbon typically appears at ~39-41 ppm .[1]N-CH₃ carbon typically appears at ~35-36 ppm .
Elution Order Usually more polar (lower R_f on Silica/EtOAc) due to the quinonoid character.[1]Usually less polar (higher R_f) due to the benzenoid character.[1]

(Note: Elution order can vary based on the specific stationary phase, but N2 isomers generally trail N1 isomers in standard normal-phase chromatography.)[1]

Module 3: Side Reaction Pathways & Troubleshooting

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the "Dead End" byproducts.

IndazolePathways Start 1H-Indazole-6-CN (Precursor) Base Base (NaH/Cs2CO3) + MeI Start->Base Acid Meerwein's Salt (Me3OBF4) Start->Acid Hydrol Indazole-6-Carboxylic Acid (Hydrolysis) Start->Hydrol Strong Acid/Base + Heat + H2O N1 1-Methyl-1H-indazole-6-CN (Thermodynamic - SIDE PRODUCT) Base->N1 Major Path (60-80%) N2 2-Methyl-2H-indazole-6-CN (Kinetic - TARGET) Base->N2 Minor Path (20-40%) Acid->N1 Trace Acid->N2 Major Path (>90%) Quat 1,2-Dimethylindazolium Salt (Over-alkylation) N1->Quat Excess MeI N2->Quat Excess MeI

Caption: Reaction landscape showing the divergence between Thermodynamic (N1) and Kinetic (N2) pathways, and potential degradation routes.[1]

Common Side Reactions Table
Side ReactionSymptomRoot CausePrevention Strategy
N1-Alkylation Major product is the wrong isomer.[1]Thermodynamic control; Anion delocalization favors N1.[1]Switch to Meerwein’s Salt or Methyl Trichloroacetimidate .[1] Avoid strong bases.[1]
Over-Alkylation Formation of highly polar, water-soluble solid (Indazolium salt).[1]Excess methylating agent; Reaction time too long.Strictly control stoichiometry (1.05 eq). Monitor consumption of SM closely.
Nitrile Hydrolysis Disappearance of CN peak (~2230 cm⁻¹) in IR; Formation of Amide/Acid.[1]High temperature with aqueous base/acid; Workup pH extreme.[1]Maintain anhydrous conditions during reaction. Keep workup pH neutral (7-8).[1]
Protodehalogenation (If using Pd-cyanation route) Loss of Br/I, formation of 2-Methylindazole.[1]Hydride source in reaction (e.g., wet solvent, excess amine).[1]Use dry solvents; degas thoroughly; use Zn(CN)₂ instead of KCN to avoid catalyst poisoning.[1]

Module 4: Alternative "De Novo" Synthesis (Avoiding Isomers)

If the separation of isomers proves too difficult (e.g., on a kilogram scale), do not alkylate the ring.[1] Construct the ring with the methyl group already in place.[1]

The Strategy:

  • Start: 4-Cyanobenzaldehyde (or 2-halo-4-cyanobenzaldehyde).

  • Reagent: Methylhydrazine.[1]

  • Process: Condensation followed by oxidative cyclization (if starting from aldehyde) or Cu-catalyzed cyclization (if starting from 2-halo-aldehyde).[1]

  • Advantage: Methylhydrazine reacts to form the hydrazone, which cyclizes specifically to the 2-Methyl isomer or 1-Methyl isomer depending on the specific electronic conditions, but often allows for cleaner isolation of the 2-substituted product compared to direct alkylation.

Note: For 2-Methyl-2H-indazoles, the condensation of 2-halo-benzaldehydes with methylhydrazine followed by Pd/Cu catalyzed cyclization is a robust route.

References

  • Cheung, M., et al. (2005).[1] "Regioselective synthesis of 2-substituted indazoles using trimethyloxonium tetrafluoroborate." Tetrahedron Letters, 46(38), 6545-6547.[1]

  • Clemens, J. J., et al. (2022).[1][3][4] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 54, 3215-3226.[1][4]

  • Bandichhor, R., et al. (2013).[1] "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." Tetrahedron Letters, 54(13), 1661-1663.[1]

  • Luo, G., et al. (2006).[1] "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry, 71(14), 5392-5395.[1]

Sources

Technical Support Center: Characterization of 2-Methyl-2H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "N2" Challenge

Welcome to the technical support hub for 2-Methyl-2H-indazole-6-carbonitrile . If you are accessing this guide, you are likely encountering the classic "Indazole Regioisomer Problem."

This molecule is a critical scaffold in medicinal chemistry, particularly for PARP inhibitors and kinase modulators.[1] However, its synthesis—typically via methylation of 6-cyano-1H-indazole—yields a thermodynamic mixture of the 1-Methyl (N1) and 2-Methyl (N2) isomers.

The 2-Methyl isomer (your target) is often the kinetic product or the minor component in standard alkylations, making its isolation and unambiguous characterization the primary bottleneck. This guide provides the decision logic and protocols to validate your material.

Module 1: Isomeric Identity (N1 vs. N2)

Q: My LC-MS shows a single peak, but my bioassay data is inconsistent. How do I definitively distinguish the 2-Methyl isomer from the 1-Methyl impurity?

A: Do not rely on LC-MS retention time alone. N1 and N2 isomers often co-elute on standard C18 gradients. The only self-validating method for structural assignment is NOESY (Nuclear Overhauser Effect Spectroscopy) NMR .

The Diagnostic Logic:
  • 1-Methyl Isomer (Impurity): The methyl group is spatially proximate to the proton at position C7 (the "peri" position).

  • 2-Methyl Isomer (Target): The methyl group is spatially proximate to the proton at position C3 (on the pyrazole ring) and distant from C7.

Protocol: The NOE Validation Workflow
  • Acquire 1H NMR: Identify the methyl singlet (

    
     4.0–4.2 ppm) and the aromatic protons.
    
  • Acquire 1D NOE or 2D NOESY: Irradiate the methyl singlet.

  • Analyze Correlations:

    • Target (N2): Strong NOE enhancement of the H3 singlet (typically

      
       8.0–8.5 ppm).
      
    • Impurity (N1): Strong NOE enhancement of the H7 doublet/multiplet (typically

      
       7.5–8.0 ppm).
      

Note: If you observe both correlations, your sample is a mixture.

IsomerID Start Unknown Isomer Sample NMR 1H NMR Acquisition (Identify Me-singlet) Start->NMR NOESY NOESY Experiment (Irradiate Me-group) NMR->NOESY Decision Check NOE Correlations NOESY->Decision ResultN2 Correlation to H3 (Singlet) CONFIRMED: 2-Methyl Isomer Decision->ResultN2 Strong NOE to H3 ResultN1 Correlation to H7 (Doublet) REJECT: 1-Methyl Isomer Decision->ResultN1 Strong NOE to H7

Figure 1: Decision tree for distinguishing N1 vs. N2 indazole regioisomers using NOESY NMR.

Module 2: Chromatographic Separation

Q: I cannot separate the N1/N2 isomers on my standard C18 column. What conditions do you recommend?

A: The N1 and N2 isomers have very similar lipophilicities. To separate them, you must exploit their difference in basicity and pi-pi stacking capability.

The Solution: Switch to a Phenyl-Hexyl stationary phase or use a High pH mobile phase.

Recommended Method Parameters
ParameterStandard (Fails)Optimized (Separates)
Column C18 (ODS)Phenyl-Hexyl or C18 (High pH stable)
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B AcetonitrileMethanol (Promotes pi-pi selectivity)
Mechanism Hydrophobicity onlyDipole interaction + Shape selectivity

Why this works: The electron density distribution differs between N1 and N2. The Phenyl-Hexyl phase interacts differently with the pi-cloud of the 2-methyl-2H-indazole system compared to the 1-methyl-1H-indazole system, often providing the necessary resolution (


).

Module 3: Spectroscopic Anomalies

Q: The nitrile stretch in IR is weaker than expected. Is the group hydrolyzed?

A: Not necessarily. In conjugated systems like indazoles, the nitrile stretch intensity can vary. However, hydrolysis is a risk.[2]

Troubleshooting Steps:

  • Check IR: Look for the characteristic

    
     stretch at 2220–2240 cm⁻¹ .
    
  • Check for Hydrolysis: If the nitrile has hydrolyzed to the amide or acid, you will see:

    • IR: Broad

      
       or 
      
      
      
      bands at 3200–3500 cm⁻¹.
    • LC-MS: A mass shift of +18 (Amide) or +19 (Acid).

    • 13C NMR: Loss of the peak at ~118 ppm (CN) and appearance of a peak at ~165+ ppm (Carbonyl).

Q: My 1H NMR solvent signals are shifting the aromatic peaks. Which solvent is best?

A: Indazoles are prone to stacking in solution.

  • DMSO-d6: Recommended. It disrupts aggregation and provides the sharpest peaks for NOE studies.

  • CDCl3: Can cause peak broadening due to concentration-dependent stacking. If you must use CDCl3, dilute the sample significantly (< 5 mg/mL).

Module 4: Synthesis & Stability Workflow

Q: How do I maximize the yield of the 2-Methyl isomer during synthesis?

A: Direct methylation with MeI/base favors the thermodynamic N1 product (often >3:1 ratio). To favor N2 :

  • Use Meerwein's Salt: Trimethyloxonium tetrafluoroborate (

    
    ) in reactive solvents often improves N2 selectivity (kinetic control).
    
  • Imidate Route: Reacting the indazole with methyl trichloroacetimidate is a known method to highly favor N2 alkylation [1].

Synthesis Precursor 6-Cyano-1H-indazole Process Alkylation Reaction Precursor->Process Reagent Methylating Agent Reagent->Process Crude Crude Mixture (N1 + N2 Isomers) Process->Crude Purification Flash Chromatography (Phenyl-Hexyl / High pH) Crude->Purification Product 2-Methyl-2H-indazole-6-CN (Pure Target) Purification->Product

Figure 2: Synthesis and purification workflow emphasizing the separation step.

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole . WuXi Biology. Retrieved from [Link]

  • 2-Methyl-2H-indazole | C8H8N2 | CID 138364 .[3] PubChem. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy . Oxford Instruments. Retrieved from [Link]

  • Development of a selective and scalable N1-indazole alkylation . RSC Publishing. Retrieved from [Link]

  • Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column . SIELC Technologies. Retrieved from [Link]

Sources

Work-up procedures for 2-Methyl-2H-indazole-6-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up Procedures & Troubleshooting Guide

Status: Active | Ticket ID: IND-CN-06-WORKUP Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Indazole Challenge"

Welcome to the technical support center for 2-Methyl-2H-indazole-6-carbonitrile . We understand the specific pain points of this synthesis. Unlike standard heterocycles, the indazole core presents a unique tautomeric challenge (N1 vs. N2 selectivity), and the nitrile group at position C6 introduces sensitivity to hydrolysis during aggressive work-ups.

This guide is structured into three "Support Modules" addressing the most critical failures reported by users:

  • Isomer Separation: Isolating the N2-methyl product from the N1-byproduct.[1]

  • Cyanation Work-up: Safely removing Palladium/Zinc residues without hydrolyzing the nitrile.[1]

  • Final Purification: Crystallization and purity validation.

Module 1: The Regioselectivity Challenge (Alkylation Work-up)

Context: If you synthesized the core via methylation of


-indazole-6-carbonitrile (or its 6-bromo precursor), you likely have a mixture of N1-methyl (unwanted) and N2-methyl (target) isomers.[1]
FAQ: Isomer Isolation

Q: "I have two spots on my TLC. Which one is my N2-isomer?" A: While polarity can vary based on the solvent system, N2-alkylated indazoles are typically more polar (lower R


)  than their N1-counterparts in standard Ethyl Acetate/Hexane systems, owing to their quinoid-like resonance contribution.[1] However, this is not an absolute rule.[1]
  • Verification: Do not rely solely on R

    
    . You must verify the first batch using 1D NOE (Nuclear Overhauser Effect)  NMR.[1]
    
    • N2-Methyl: Irradiation of the methyl group will show NOE enhancement of the proton at C3.[1]

    • N1-Methyl: Irradiation of the methyl group will show NOE enhancement of the proton at C7.[1]

Q: "The isomers are co-eluting. How do I improve separation?" A: Standard silica flash chromatography is often insufficient for clean separation if the ratio is poor.[1]

  • Troubleshooting Protocol:

    • Switch Solvent System: Move from EtOAc/Hexane to DCM/MeOH (98:2 to 95:5) or Toluene/Acetone . The orthogonal selectivity of Toluene often resolves overlapping indazole isomers.[1]

    • Solid Loading: Dissolve your crude mixture in minimal DCM, adsorb onto silica, and evaporate to dryness. Load this powder onto the column.[1] Wet-loading often causes band broadening that merges the isomers.[1]

Visual Workflow: Isomer Separation Logic

IsomerSeparation node_start Crude Methylation Mixture (N1 + N2 Isomers) node_tlc TLC Analysis (EtOAc/Hex 3:7) node_start->node_tlc node_decision Delta Rf > 0.1? node_tlc->node_decision node_flash Standard Flash Column (Gradient Elution) node_decision->node_flash Yes node_complex Switch Solvent System (Try Toluene/Acetone) node_decision->node_complex No (Co-elution) node_noe Critical: NOE NMR Verification (Irradiate N-Me) node_flash->node_noe Collect Fractions node_complex->node_flash node_final Isolate N2-Isomer (Target) node_noe->node_final Confirm C3 Interaction

Figure 1: Decision logic for separating N1/N2 indazole isomers. Note the critical reliance on NOE NMR for structural assignment.

Module 2: The Cyanation Work-up (Pd/Zn Removal)

Context: If you arrived at the target via Pd-catalyzed cyanation (e.g., using Zn(CN)


 on 6-bromo-2-methylindazole), your primary challenge is removing the metal catalyst without hydrolyzing the nitrile to an amide (

).[1]
Troubleshooting Guide: Metal Scavenging

Issue: "My product has a gray/blue tint, or the NMR shows broad peaks." Diagnosis: Paramagnetic impurities (residual Pd/Fe) or colloidal Zinc.[1] Solution: Do not use acid washes (risk of hydrolysis).[1] Use a chelation wash.[1]

Step-by-Step Protocol: The "Soft" Quench

  • Cool Down: Cool the reaction mixture (DMF/DMAc) to room temperature. Do not pour directly into water while hot.[1]

  • The Ammonia Wash (The "Prussian Blue" Method):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash the organic layer with 10% aqueous NH

      
      OH  (Ammonium Hydroxide) or saturated NH
      
      
      
      Cl.[1]
    • Mechanism:[2][3][4][5] Ammonia complexes Zinc and Copper salts effectively.[1] If using Ferrocyanides, this step often precipitates "Prussian Blue" solids in the aqueous layer, indicating successful metal removal [1].

  • Filtration: If a fine precipitate remains in the organic layer, filter through a pad of Celite or Diatomaceous earth .[1]

  • Thiol Scavengers (Optional but Recommended):

    • If the product is for biological assay, add Silica-supported Thiol (Si-Thiol) to the organic solution and stir for 30 minutes. Filter. This removes trace Palladium to <10 ppm.[1]

Visual Workflow: Cyanation Work-up

CyanationWorkup node_rxn Reaction Complete (Pd/Zn(CN)2 in DMF) node_cool Cool to 20°C Dilute with EtOAc node_rxn->node_cool node_wash Wash 1: 10% NH4OH (Remove Zn/Cu) node_cool->node_wash node_wash2 Wash 2: Brine (Remove DMF) node_wash->node_wash2 node_scavenge Add Si-Thiol (Scavenge Pd) node_wash2->node_scavenge node_dry Dry (Na2SO4) & Concentrate node_scavenge->node_dry

Figure 2: Work-up flow for Pd-catalyzed cyanation.[1] The ammonia wash is critical for preventing metal emulsions.

Module 3: Final Purity & Data Specifications

Crystallization Protocol

If chromatography yields an oil or amorphous solid, crystallization is the preferred method to reach >99% purity.[1]

  • Solvent System: Ethanol/Water or IPA/Heptane.[1]

  • Procedure: Dissolve the crude nitrile in boiling Ethanol. Add hot Water dropwise until slight turbidity persists. Allow to cool slowly to room temperature, then to 4°C.

  • Warning: Avoid boiling in water for extended periods to prevent nitrile hydrolysis.[1]

Analytical Data Summary
PropertyValue / ObservationNotes
Appearance Off-white to pale yellow needlesDarker color indicates Pd residues.[1]
Molecular Weight 157.17 g/mol Formula: C

H

N

IR (Nitrile) ~2220–2230 cm

Sharp, distinctive peak.[1]
1H NMR (DMSO-d6) N-Me singlet @ ~4.2 ppmDistinct from N1-Me (~4.0-4.1 ppm).[1]
Solubility Soluble in DMSO, DCM, EtOAcPoor solubility in Water/Hexane.[1]

References

  • Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Source: National Institutes of Health (PMC) / J Org Chem. Context:[1] Describes the "Prussian Blue" phenomenon during work-up and optimal extraction protocols for aryl nitriles. URL:[Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Source: National Institutes of Health (PMC) / Molecules.[1] Context: Discusses the regioselective alkylation of indazoles and the thermodynamic preference for N1 vs N2. URL:[Link][1]

  • 2-Methyl-2H-indazole (Compound Summary). Source: PubChem.[1] Context: Physical properties and spectral data for the core 2-methyl-2H-indazole structure.[1][6][7] URL:[Link][1]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Source: ACS Publications / Organic Letters.[1] Context: Protocols for cyanating electron-deficient heterocycles (like indazoles) and avoiding hydrolysis.[1] URL:[Link][1]

Sources

2-Methyl-2H-indazole-6-carbonitrile reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CN-006-MON Status: Open Subject: Reaction Monitoring & Regioisomer Differentiation (TLC/LC-MS)

Executive Summary

You are likely encountering difficulty separating the target 2-methyl-2H-indazole-6-carbonitrile (N2-isomer) from its thermodynamic regioisomer, 1-methyl-1H-indazole-6-carbonitrile (N1-isomer).[1][2] This is the most common failure mode in indazole alkylation.[3]

This guide provides high-resolution monitoring protocols. The core technical challenge is that the nitrile group at C6 pulls electron density, reducing the basicity of the ring nitrogens, while the N1 vs. N2 methylation creates isomers with distinct dipole moments but similar masses (


 158.07).[3]
Part 1: Thin Layer Chromatography (TLC) Troubleshooting

Q: My reaction spot looks like a streak, or the isomers are co-eluting. How do I separate them?

The N1 and N2 isomers have distinct polarities due to their resonance structures.[3] The N2-isomer typically exhibits a larger dipole moment (quinoid-like resonance contribution) compared to the benzenoid N1-isomer.[3]

  • Standard Phase Behavior: In normal phase silica, the more polar N2-isomer usually has a lower

    
      than the N1-isomer.
    
  • Visualization: Both isomers are UV active (254 nm) due to the conjugated indazole system.[3]

Recommended Solvent Systems
SystemComposition (v/v)Selectivity ProfileApplication
System A Hexane : Ethyl Acetate (3:1 to 1:[3]1)Standard PolarityGeneral monitoring.[3] N1 elutes first (High

).[3]
System B DCM : Methanol (98:[3]2)High SolvationUse if the nitrile group causes tailing in System A.
System C Toluene : Acetone (9:[3]1)

-Interaction
Best for Isomer Separation. Toluene interacts with the aromatic systems differently.[3]

Troubleshooting Protocol:

  • Co-elution: If spots overlap in Hex/EtOAc, switch to System C . The

    
    -
    
    
    
    interactions often resolve the subtle electronic differences between N1 and N2 isomers better than simple polarity-based systems.
  • Tailing: Add 1% Triethylamine (TEA) to the mobile phase to neutralize residual silica acidity, sharpening the basic indazole spots.[3]

Part 2: LC-MS Method Development

Q: Both isomers show the same mass (


 158).[3] How do I confirm I have the N2 product without NMR? 

While NMR (specifically NOESY/HMBC) is the gold standard for structural assignment, LC-MS can differentiate them based on Retentivity (Rt) .[3]

The Polarity Rule (Reversed-Phase C18)
  • N2-Methyl Isomer: More polar (higher dipole).[3] Elutes Earlier (Lower Rt).

  • N1-Methyl Isomer: Less polar (more lipophilic).[3] Elutes Later (Higher Rt).

Optimized LC-MS Method Parameters
ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl Phenyl-Hexyl columns provide superior selectivity for aromatic regioisomers via

-stacking.[3]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation (

) for max sensitivity.[3]
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for nitriles compared to MeOH.[3]
Gradient 5% B to 95% B over 10 minA shallow gradient at the beginning (5-40% B) helps separate the early eluting polar N2 isomer.[3]
Flow Rate 0.4 - 0.6 mL/minStandard UPLC/HPLC flow.[3]

Critical Warning: The nitrile group is susceptible to hydrolysis under harsh acidic conditions at high temperatures.[3] Ensure column temperature does not exceed 40°C if using high concentrations of formic acid for extended runs.[3]

Part 3: Experimental Logic & Diagnostics

The following diagram illustrates the decision-making workflow for confirming the N2-isomer.

IndazoleWorkflow Start Crude Reaction Mixture TLC_Check TLC Analysis (Hex/EtOAc 2:1) Start->TLC_Check Decision_Spots Are there 2 distinct spots? TLC_Check->Decision_Spots TLC_Opt Switch to Toluene/Acetone (9:1) Decision_Spots->TLC_Opt No (Overlap) LCMS_Run Run LC-MS (C18/Phenyl-Hexyl) Decision_Spots->LCMS_Run Yes TLC_Opt->LCMS_Run Result_Order Analyze Elution Order LCMS_Run->Result_Order N2_ID Peak 1 (Earlier Elution) Likely N2-Isomer (Target) Result_Order->N2_ID Lower Rt N1_ID Peak 2 (Later Elution) Likely N1-Isomer (Impurity) Result_Order->N1_ID Higher Rt NMR_Conf Final Confirmation: NOESY NMR (N-Me correlation to C3 vs C7a) N2_ID->NMR_Conf

Figure 1: Analytical workflow for distinguishing N1/N2 indazole regioisomers. Note that N2 isomers typically elute earlier in Reversed-Phase LC.

Part 4: Synthesis Context (Root Cause Analysis)

Q: Why is the N1 isomer forming if I want the N2?

The formation of the N1-isomer is thermodynamically driven.[2][3]

  • Thermodynamic Control: The N1-isomer preserves the benzene ring aromaticity more effectively than the N2-isomer (which induces a quinoid-like character in the benzene ring).[3]

  • Kinetic Control: To favor the N2-isomer , you typically need:

    • Hard Alkylating Agents: (e.g., Trimethyloxonium tetrafluoroborate / Meerwein's salt) often favor N2.[3]

    • Solvent Effects: Non-polar solvents can sometimes favor the kinetic N2 product, whereas polar protic solvents often facilitate equilibration to the thermodynamic N1 product.[3]

Reaction Monitoring Tip: If you see the N2 spot (lower


) converting to the N1 spot (higher 

) over time or upon heating, your reaction conditions are facilitating thermodynamic equilibration.[3] Stop the reaction earlier or lower the temperature.
References
  • BenchChem. (2025).[2][3][4] A Spectroscopic Guide to Differentiating N-1 and N-2 Alkylated Indazole Regioisomers. Retrieved from [3]

  • Clemens, J., et al. (2022).[3][5] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[3][5][6] Synthesis, 54, 3215-3226.[3][5][6] Retrieved from [3]

  • Bethanamudi, P., et al. (2012).[2][3][7] Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4).[3][7] Retrieved from

  • Luo, G., et al. (2011).[3][7] Regioselective Synthesis of 2H-Indazoles. Journal of Organic Chemistry.[3] (Contextual citation on general N2 synthesis).

Sources

Technical Support: Optimization of 2-Methyl-2H-indazole-6-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Application Science & Process Chemistry Document ID: TS-IND-CN-06 Subject: Temperature Control & Regioselectivity in Indazole Methylation Last Updated: February 2026

Executive Summary: The Temperature-Selectivity Nexus

The synthesis of 2-methyl-2H-indazole-6-carbonitrile presents a classic "competing objective" challenge in heterocyclic chemistry. You are battling two opposing forces:

  • Regioselectivity (N1 vs. N2): The N1-methyl isomer is the thermodynamic product (more stable by ~4.4 kcal/mol), while the desired N2-methyl isomer is often the kinetic product. High temperatures promote equilibration to the undesired N1 isomer.

  • Functional Group Integrity (6-CN): The nitrile group at position 6 is electron-withdrawing, deactivating the ring and slowing the reaction. However, increasing temperature to compensate—especially in basic media—risks hydrolyzing the nitrile to an amide or carboxylic acid.

The Golden Rule: To maximize the N2-isomer yield, you must operate under kinetic control using highly reactive electrophiles at low-to-moderate temperatures, avoiding the high-heat conditions that drive thermodynamic rearrangement to N1.

Mechanistic Insight & Reaction Pathways[1][2][3][4]

The following diagram illustrates the critical bifurcation point where temperature dictates the product ratio.

IndazolePathways Start Starting Material 1H-indazole-6-carbonitrile Reagent Methylating Agent (MeI or Me3OBF4) Start->Reagent Hydrolysis SIDE REACTION Hydrolysis of Nitrile (Amide/Acid formation) Start->Hydrolysis T > 80°C + Base N2_TS Transition State (N2) Lower Activation Energy Favored by Sterics/Solvent Reagent->N2_TS Low Temp (<25°C) Non-polar Solvent N1_TS Transition State (N1) Favored by Anionic Character Reagent->N1_TS High Temp (>60°C) Polar Aprotic Solvent N2_Product TARGET PRODUCT This compound (Kinetic Product) N2_TS->N2_Product N1_Product UNDESIRED ISOMER 1-Methyl-1H-indazole-6-carbonitrile (Thermodynamic Product) N2_Product->N1_Product Thermal Rearrangement (High Heat + Time) N2_Product->Hydrolysis T > 80°C + Base + H2O N1_TS->N1_Product

Figure 1: Reaction landscape showing the competition between kinetic N2-methylation, thermodynamic N1-methylation, and nitrile hydrolysis.

Protocol Optimization: The "Meerwein" Method

For the specific target This compound , standard alkylation (MeI/K2CO3) often yields poor N2:N1 ratios (typically 1:1 or 1:2).

We recommend the Meerwein Salt protocol (Trimethyloxonium tetrafluoroborate). This reagent is sufficiently electrophilic to react at room temperature, locking in the kinetic N2 preference without the heat required for MeI.

Optimized Protocol (Low-Temperature Kinetic Control)
  • Preparation: Dissolve 1H-indazole-6-carbonitrile (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc).

    • Note: DCM can be used, but EtOAc often improves N2 selectivity due to solvation effects.

  • Addition: Cool to 0°C . Add Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.1 equiv) portion-wise.

    • Critical: Handle under Argon/Nitrogen. Moisture destroys the reagent.

  • Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.

    • Do NOT heat. Heating >40°C increases N1 formation.

  • Quench: Carefully quench with saturated aqueous NaHCO3.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: The N2 isomer is typically more polar than the N1 isomer. Flash chromatography (Hexane/EtOAc gradient) usually elutes the N1 isomer first, followed by the desired N2 product.

Comparative Data: Temperature vs. Selectivity[5][6]
ConditionTemperatureReagentN2 : N1 Ratio6-CN Status
Method A (Recommended) 20°C Me3OBF4 ~95 : 5 Intact
Method B (Standard)60°CMeI / K2CO340 : 60Intact
Method C (Forcing)100°CMeI / Cs2CO310 : 90Partial Hydrolysis

Troubleshooting Guide

Issue 1: Low Yield of N2 Isomer (High N1 Content)

Symptom: LCMS shows a major peak corresponding to the methylated mass, but NMR confirms it is the 1-methyl isomer (check NOE cross-peaks between N-Me and C7-H).

  • Root Cause: Thermodynamic equilibration. The reaction temperature was likely too high, or the reaction ran too long.

  • Fix:

    • Switch to Trimethyloxonium tetrafluoroborate (Meerwein salt) if currently using MeI.

    • If using MeI, lower the temperature to 0°C–RT and switch solvent to a less polar one (e.g., Toluene/THF mixture) rather than DMF.

    • Stop the reaction early. Monitor conversion closely; N2 forms first.

Issue 2: Hydrolysis of Nitrile (Formation of Amide M+18)

Symptom: LCMS shows a byproduct with Mass = [M+18] (Amide) or [M+19] (Acid).

  • Root Cause: "Cooked" Nitrile. High temperature (>80°C) combined with basic conditions (K2CO3/NaOH) and trace water attacks the nitrile.

  • Fix:

    • Strictly Anhydrous: Dry solvents over molecular sieves.

    • Lower Base Strength: If using MeI, switch from Cs2CO3 to K2CO3 or NaHCO3.

    • Temperature Cap: Never exceed 60°C when the nitrile is present in basic media.

Issue 3: Incomplete Conversion

Symptom: Significant starting material remains after 24h.

  • Root Cause: The 6-CN group deactivates the ring (electron-withdrawing), making the nitrogen nucleophiles sluggish.

  • Fix:

    • Do NOT just add heat. (See Issue 1 & 2).

    • Increase Concentration: Run the reaction at 0.5 M or 1.0 M instead of 0.1 M.

    • Better Leaving Group: Use Methyl Triflate (MeOTf) or Meerwein salt instead of MeI. These react at RT despite the deactivated ring.

Decision Tree for Troubleshooting

Troubleshooting Problem Identify Issue CheckIsomer Is it the Wrong Isomer? (Mostly N1) Problem->CheckIsomer CheckByproduct Is it a Byproduct? (Mass +18 or +19) Problem->CheckByproduct IsomerYes Yes: Thermodynamic Control active CheckIsomer->IsomerYes High N1 ByproductYes Yes: Nitrile Hydrolysis CheckByproduct->ByproductYes Amide/Acid Action1 Action: Lower Temp. Switch to Meerwein Salt. Reduce Rxn Time. IsomerYes->Action1 Action2 Action: Remove Water (Sieves). Lower Temp (<60°C). Avoid Strong Bases. ByproductYes->Action2

Figure 2: Diagnostic flow for correcting synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use DMF as a solvent for the N2-methylation? A: It is risky. DMF is polar and aprotic, which stabilizes the transition state for the thermodynamic product (N1) and promotes equilibration. For N2-selectivity, Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are superior choices when using Meerwein salts. If using MeI, Toluene is preferred over DMF to favor the kinetic product.

Q: Why does the 6-CN group make this harder than simple indazole methylation? A: The cyano group is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the N1/N2 nitrogens, making them less nucleophilic. This slows the reaction rate. Users often instinctively increase the temperature to speed it up, which inadvertently triggers the thermal rearrangement to the N1 isomer and hydrolysis of the nitrile.

Q: How do I distinguish N1-Me from N2-Me by NMR? A: In 1H NMR (DMSO-d6) :

  • N1-Methyl: The methyl singlet typically appears upfield (around 4.0 ppm ). You will see an NOE correlation between the Methyl protons and the proton at C7 .

  • N2-Methyl: The methyl singlet is typically downfield (around 4.2 ppm ) due to the adjacent nodal plane of the aromatic system. Crucially, there is NO NOE correlation to C7, but you may see a correlation to C3-H .

References

  • Regioselective alkylation of indazoles (DFT Insights): Lu, P., Juarez, L., Wiget, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

  • Meerwein Salt Methodology: Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095.

  • Nitrile Hydrolysis Mechanisms: Clark, J. (2004). Hydrolysis of Nitriles. Chemguide.

Technical Support Portal: Solvent Effects in 2-Methyl-2H-indazole-6-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CN-006 Status: Active Topic: Regiocontrol of N-Methylation (N1 vs. N2) Applicable For: Pazopanib Intermediates, Kinase Inhibitor Scaffolds[1]

Executive Summary: The Regioselectivity Paradox

The Core Issue: Synthesizing 2-Methyl-2H-indazole-6-carbonitrile presents a classic heterocyclic challenge: distinguishing between the N1 and N2 nitrogen atoms.[1]

  • N1-Methylation (Thermodynamic): Favored under basic conditions in polar aprotic solvents (e.g., K₂CO₃/DMF).[1] The negative charge of the indazole anion delocalizes, and the N1 position is thermodynamically more stable (aromaticity retention).[1]

  • N2-Methylation (Kinetic): Favored under neutral/acidic conditions using powerful electrophiles (e.g., Meerwein’s salt) in non-polar or moderately polar solvents (e.g., EtOAc, DCM).[1]

Critical Insight: If you are observing high ratios of the N1-isomer (an impurity in this context), your reaction environment is likely too basic or too polar, stabilizing the N1-transition state.[1] To target the 2-Methyl species (critical for Pazopanib-type pharmacophores), you must shift from an anionic mechanism to a neutral nucleophilic mechanism.[1]

Mechanism & Solvent Interaction Map

The following diagram illustrates the bifurcation point where solvent choice dictates the reaction pathway.

IndazoleMethylation Start 1H-Indazole-6-carbonitrile (Precursor) Cond_Base Condition A: Base (K2CO3/Cs2CO3) Solvent: DMF/DMSO Start->Cond_Base Cond_Acid Condition B: Trimethyloxonium BF4 Solvent: EtOAc/DCM Start->Cond_Acid Anion Indazolyl Anion (Charge Delocalized) Cond_Base->Anion Deprotonation Prod_N1 N1-Methyl Isomer (Thermodynamic Product) UNDESIRED Anion->Prod_N1 SN2 Attack (N1 favored) Neutral Neutral Intermediate (N2 Lone Pair Attack) Cond_Acid->Neutral Direct Alkylation Prod_N2 This compound (Kinetic Product) TARGET Neutral->Prod_N2 Salt Formation

Figure 1: Mechanistic divergence.[1] Condition A (Red) leads to the thermodynamic N1 product via an anionic intermediate.[1] Condition B (Green) targets the kinetic N2 product via direct attack of the neutral species.[1]

Solvent Selection Matrix

Use this table to diagnose yield issues based on your current solvent system.

Solvent SystemMechanism TypeN2:N1 SelectivityRisk FactorRecommendation
Ethyl Acetate (EtOAc) Neutral / SN2High (>9:1) Moisture sensitivity (if using Meerwein salt)Primary Choice. Excellent solubility for organic electrophiles; poor for inorganic bases (prevents equilibration).[1]
Dichloromethane (DCM) Neutral / SN2High (>8:[1]1)Volatility; Halogenated wasteSecondary Choice. Good alternative if precursor solubility is low in EtOAc.[1]
DMF / DMSO AnionicLow (1:2 to 1:[1]4)High N1 formationAvoid. High dielectric constant stabilizes the anion and promotes thermodynamic equilibration to N1.[1]
Acetone Anionic / MixedModerate (1:[1]1)Aldol side-reactionsAvoid. Often results in difficult-to-separate mixtures.[1]
Toluene HeterogeneousVariableLow Reaction RateNot Recommended. Poor solubility of reagents leads to stalled reactions.[1]

Troubleshooting & FAQs

Q1: I am using Methyl Iodide (MeI) and K₂CO₃ in DMF, but I get a 60:40 mixture favoring the N1 isomer. Why?

A: This is the expected outcome for these conditions.[1]

  • Cause: The base (K₂CO₃) deprotonates the indazole.[1] The resulting anion resides largely on N1 due to resonance stabilization with the benzene ring.[1] In DMF (polar aprotic), the "naked" anion attacks MeI to form the thermodynamic N1 product.[1]

  • Fix: Switch reagents. You cannot force high N2 selectivity with basic alkylation.[1] You must use Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in a non-basic solvent like Ethyl Acetate.[1]

Q2: My reaction with Trimethyloxonium tetrafluoroborate (Meerwein's Salt) in EtOAc stalled.

A: This usually indicates reagent decomposition.[1]

  • Diagnosis: Meerwein's salt is extremely hygroscopic.[1] If the EtOAc was not dried (anhydrous) or the reagent bottle was old/opened, the BF₄ salt hydrolyzes to dimethyl ether and methanol/HBF₄.[1]

  • Protocol Check: Ensure EtOAc is anhydrous (<0.05% water).[1] Handle Me₃OBF₄ quickly or in a glovebox/bag.

Q3: How do I separate the N1 and N2 isomers if I have a mixture?

A: Exploiting basicity differences is the most effective non-chromatographic method.[1]

  • Technique: The N2-methyl isomer is generally more basic than the N1-isomer.[1]

  • Procedure: Dissolve the crude mixture in EtOAc. Wash with dilute HCl (1M).[1] The N2-isomer (target) will often protonate and move into the aqueous layer (or precipitate as a salt), while the N1-isomer and unreacted starting material remain in the organic layer.[1] Neutralize the aqueous layer with NaHCO₃ to recover the pure N2-target.[1]

Q4: Does the nitrile group at C6 affect the reaction?

A: Yes. The nitrile is electron-withdrawing.[1]

  • Effect: It reduces the pKa of the N-H proton, making deprotonation easier (worsening N1 selectivity in basic conditions).[1]

  • Benefit in Acidic Conditions: It decreases the nucleophilicity of the ring.[1] However, since N2 is less sterically hindered and electronically orthogonal to the pi-system in the neutral state, the high reactivity of Meerwein's salt overcomes this deactivation.[1]

Validated Protocol: High-Selectivity N2-Methylation

Objective: Synthesis of this compound with >90% regioselectivity.

Reagents:

  • 1H-indazole-6-carbonitrile (1.0 equiv)[1]

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 - 1.5 equiv)[1]

  • Ethyl Acetate (Anhydrous)[1]

  • Sat. NaHCO₃ (for quench)[1][2]

Step-by-Step Guide:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add 1H-indazole-6-carbonitrile and anhydrous Ethyl Acetate (concentration ~0.5 M). Stir until suspended/dissolved.

  • Addition: Add Trimethyloxonium tetrafluoroborate as a solid in one portion at room temperature (20-25°C). Note: Do not dissolve the salt beforehand; add it directly to the suspension.[1]

  • Reaction: Stir vigorously under Nitrogen for 4–16 hours.

    • Observation: The reaction mixture often becomes a thick slurry as the N2-methyl tetrafluoroborate salt precipitates.[1]

  • Quench: Slowly add saturated aqueous NaHCO₃ solution. Gas evolution (CO₂) will occur.[1] Stir for 30 minutes to ensure the N-methyl salt is deprotonated to the free base.

  • Workup:

    • Separate phases.[1]

    • Extract aqueous layer with EtOAc (2x).[1][2]

    • Combine organics, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Recrystallize from minimal hot EtOAc/Heptane or Methyl tert-butyl ether (MTBE).

References

  • GlaxoSmithKline. (2014).[1] Process for the preparation of pazopanib or salts thereof.[1][4] WO Patent 2014097152A1.[1] Link Citation for the industrial use of Trimethyloxonium tetrafluoroborate in EtOAc for N2-methylation of indazoles.[1]

  • Luo, G., et al. (2006).[1][5] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[1][5] The Journal of Organic Chemistry, 71(14), 5392–5395.[1] Link Citation for mechanistic insights into N2-selectivity using neutral conditions.[1]

  • Organic Syntheses. (1973).[1] Trimethyloxonium Tetrafluoroborate. Org. Synth. 1973, 53,[1] 13. Link Standard procedure for handling and preparing the Meerwein salt reagent.[1]

  • Cheung, M., et al. (2005).[1] Discovery of Pazopanib, a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.[1] Journal of Medicinal Chemistry. Link Background on the pharmacological context of the target molecule.[1]

Sources

Validation & Comparative

Comparing the biological activity of 2-Methyl-2H-indazole-6-carbonitrile with its 1-methyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure, particularly in the design of kinase inhibitors (e.g., VEGFR, FGFR) and nuclear receptor ligands (e.g., Estrogen Receptor


). The distinction between the 2-Methyl-2H-indazole  (N2-isomer) and 1-Methyl-1H-indazole  (N1-isomer) is not merely structural but functional.

While the 1-Methyl isomer represents the thermodynamically stable "resting state," the 2-Methyl isomer often exhibits superior biological activity in kinase inhibition. This is due to its "quinoid-like" electronic character and a distinct dipole vector that enhances hydrogen bonding at the kinase hinge region. This guide compares 2-Methyl-2H-indazole-6-carbonitrile (Compound A) with its 1-methyl isomer (Compound B), analyzing their utility as pharmacophores in oncology and endocrinology.

Chemical & Physical Profile

The core difference lies in the electronic distribution. The N2-isomer possesses a higher dipole moment and greater basicity, altering its solubility and interaction with protein residues.

FeatureThis compound1-Methyl-1H-indazole-6-carbonitrile
Structure Type Quinoid-like resonance contributionBenzenoid aromatic system
Thermodynamics Kinetically favored (requires specific synthesis)Thermodynamically favored (stable)
Dipole Moment High (~3.4 D)Low (~1.5 D)
Basicity (pKb) ~2.02 (More basic)~0.42 (Less basic)
Binding Mode Strong H-bond acceptor (Hinge Region)Weak H-bond acceptor
Primary Utility Active Pharmacophore (Kinase/ER Ligand)Chemical Intermediate / Inactive Isomer

Biological Activity & Mechanism of Action[1][2]

Kinase Inhibition (FGFR & VEGFR Pathways)

The 2-Methyl-2H-indazole core is a validated "warhead" for ATP-competitive inhibition.

  • Mechanism: The N2-nitrogen acts as a critical hydrogen bond acceptor for the backbone amide of the kinase "hinge" region (e.g., Cys residue in FGFR1).

  • Performance: The 2-methyl isomer typically exhibits 10-100x higher potency (lower IC

    
    ) than the 1-methyl isomer. The 1-methyl isomer's nitrogen lone pair is less accessible and oriented unfavorably for this specific interaction.
    
  • 6-CN Function: The nitrile group at position 6 often occupies a hydrophobic pocket (Gatekeeper region), improving selectivity and metabolic stability compared to halogenated analogs.

Estrogen Receptor Beta (ER ) Selectivity

Indazole-6-carbonitriles are explored as selective ER


 agonists.
  • Shape Complementarity: The 2-methyl isomer locks the indazole in a specific tautomeric geometry that mimics the A-ring of estradiol more effectively than the 1-methyl isomer.

  • Selectivity: The 6-CN group provides a polar contact point that differentiates ER

    
     from ER
    
    
    
    , reducing potential proliferative side effects in breast tissue associated with ER
    
    
    activation.
Anticancer Potency (Experimental Insight)

In comparative antiproliferative assays (e.g., HCT116 colon cancer lines):

  • This compound: Shows measurable bioactivity (IC

    
     often in low 
    
    
    
    M to nM range depending on C3-substitution).
  • 1-Methyl-1H-indazole-6-carbonitrile: Often inactive or significantly less potent due to lack of effective target engagement.

Visualizing the Mechanism

The following diagram illustrates the divergent synthesis and the mechanistic basis for the superior activity of the N2-isomer in kinase binding.

IndazoleActivity Start 6-Cyano-Indazole (Precursor) Path1 Methylation (Basic Conditions) Start->Path1 Thermodynamic Control Path2 Methylation (Meerwein Salt / Acidic) Start->Path2 Kinetic Control Isomer1 1-Methyl-1H-indazole (Thermodynamic Product) Path1->Isomer1 Isomer2 2-Methyl-2H-indazole (Kinetic Product) Path2->Isomer2 Inactive Weak Binding (Low Dipole) Isomer1->Inactive Steric Mismatch Active High Potency (Hinge Binder) Isomer2->Active H-Bond Acceptor (Kinase Hinge)

Caption: Divergent synthesis pathways lead to distinct isomers. The N2-isomer (green) aligns with kinase active sites, while the N1-isomer (gray) lacks the necessary binding geometry.

Experimental Protocols

Selective Synthesis of this compound

To achieve the active N2-isomer without N1 contamination.

Reagents: 1H-indazole-6-carbonitrile, Trimethyloxonium tetrafluoroborate (Meerwein's salt), Ethyl acetate. Protocol:

  • Dissolution: Dissolve 1.0 eq of 1H-indazole-6-carbonitrile in anhydrous Ethyl Acetate under Argon atmosphere.

  • Addition: Add 1.1 eq of Trimethyloxonium tetrafluoroborate at room temperature.

  • Reaction: Stir for 4–12 hours. The reaction is kinetically controlled to favor N2 methylation.[1]

  • Quench: Quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: The N2 isomer is typically more polar. Purify via flash chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm N2 structure via NOESY NMR (interaction between N-Me and C3-H).

In Vitro Kinase Binding Assay (Fluorescence Polarization)

To quantify the binding affinity difference.

Materials: Recombinant Kinase Domain (e.g., FGFR1), Fluorescent Tracer, Test Compounds (N1 vs N2 isomers). Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix kinase protein, fluorescent tracer, and compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Equilibrium: Incubate for 60 minutes at room temperature in a black 384-well plate.

  • Measurement: Read Fluorescence Polarization (FP) on a multimode plate reader (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP (milli-Polarization) vs. log[Concentration]. Calculate IC

    
    .[2]
    
    • Expected Result: N2-isomer IC

      
       < 100 nM; N1-isomer IC
      
      
      
      > 10
      
      
      M.

References

  • Selective N2-Alkylation Mechanism: Dong, L., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[3] WuXi Biology.

  • Indazole Anticancer Derivatives: Naas, M. "Synthèse et fonctionnalisation de nouveaux dérivés d'indazoles à visée thérapeutique." Université d'Orléans, 2016. (Describes synthesis of 1-Me and 2-Me-6-CN derivatives).

  • Kinase Inhibitor Structural Biology: "Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors." Molecular Pharmacology, 2017.

  • Physicochemical Properties: "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem.

Sources

A Comparative Guide to Indazole Derivatives in Kinase Assays: Profiling 2-Methyl-2H-indazole-6-carbonitrile Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved drugs.[1] This guide provides a comparative analysis of indazole derivatives in kinase assays, with a special focus on the potential profile of 2-Methyl-2H-indazole-6-carbonitrile. While direct experimental data for this specific compound is not publicly available, we can infer its potential activity and selectivity by examining the well-documented profiles of structurally related, clinically successful indazole-based inhibitors, namely Pazopanib and Axitinib. This guide will delve into their comparative kinase inhibition, the underlying structure-activity relationships (SAR), and the experimental methodologies used to generate these profiles.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic structure, has proven to be an exceptional scaffold for the design of ATP-competitive kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket mimics the interaction of the adenine base of ATP, providing a strong anchor for inhibitor binding.[1] The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A number of anticancer drugs with an indazole core are commercially available, including axitinib, linifanib, niraparib, and pazopanib.[2]

Comparative Kinase Inhibition Profiles: Pazopanib and Axitinib

Pazopanib and Axitinib are two prominent multi-kinase inhibitors that feature an indazole core and have demonstrated significant clinical efficacy. Their distinct substitution patterns on the indazole ring and appended moieties result in different kinase selectivity profiles.

Pazopanib , a multi-targeted tyrosine kinase inhibitor, is known to be formed from its precursor 2-Methyl-6-nitro-2H-indazole.[3] It primarily targets VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, and c-Kit.[4] This broad-spectrum activity against key drivers of angiogenesis and tumor cell proliferation underlies its use in treating renal cell carcinoma and soft tissue sarcoma.

Axitinib , another potent indazole-based inhibitor, exhibits high selectivity for VEGFRs 1, 2, and 3, with significantly lower activity against other kinases like PDGFR and c-Kit at clinical doses.[1][5] This more focused targeting profile can potentially lead to a different spectrum of efficacy and adverse effects.

The table below summarizes the reported IC50 values for Pazopanib and Axitinib against a panel of key kinases, illustrating their distinct inhibitory profiles.

Kinase TargetPazopanib IC50 (nM)Axitinib IC50 (nM)
VEGFR110[4]0.1[5]
VEGFR230[4]0.2[5]
VEGFR347[4]0.1-0.3[5]
PDGFRα71[4]1.6[1]
PDGFRβ84[4]1.6[1]
c-Kit74[4]1.7[1]

Structure-Activity Relationship (SAR) and the Potential Profile of this compound

The kinase inhibitory profile of an indazole derivative is heavily influenced by the nature and position of its substituents. Understanding these structure-activity relationships is crucial for predicting the potential activity of novel compounds like this compound.

SAR_Comparison cluster_Pazopanib Pazopanib Precursor cluster_Target Target Compound Pazopanib 2-Methyl-6-nitro-2H-indazole P_Methyl 2-Methyl: Occupies pocket near gatekeeper residue, influences selectivity. Pazopanib->P_Methyl P_Nitro 6-Nitro: Electron-withdrawing group, precursor for further functionalization. Pazopanib->P_Nitro Target This compound T_Methyl 2-Methyl: Similar influence on selectivity as in Pazopanib. Target->T_Methyl T_Carbonitrile 6-Carbonitrile: Strong electron-withdrawing group, potential for H-bonds, alters electronics and solubility. Target->T_Carbonitrile

The 2-Methyl Group: The methylation at the N2 position of the indazole ring is a common feature in many kinase inhibitors. This substitution can orient the indazole core within the ATP-binding pocket and influence interactions with the gatekeeper residue, a key determinant of kinase selectivity. For this compound, the 2-methyl group is expected to play a similar role in directing its binding to a specific subset of kinases.

The 6-Carbonitrile Group: The key structural difference between the Pazopanib precursor and our compound of interest is the substitution at the 6-position: a nitro group versus a carbonitrile group.

  • Electronic Effects: Both nitro and carbonitrile groups are strongly electron-withdrawing. This electronic modification of the indazole ring can influence the pKa of the heterocyclic nitrogens and their hydrogen bonding capabilities with the kinase hinge region. The cyano group in 2-phenylacetonitrile moieties is a known feature in some inhibitor designs.[6]

  • Steric and Interaction Potential: The linear geometry of the carbonitrile group is distinct from the bulkier nitro group. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, potentially forming additional interactions within the binding pocket that are not possible with a nitro group.

  • Metabolic Stability and Solubility: Replacing a nitro group with a carbonitrile can also impact the compound's metabolic stability and solubility, which are critical pharmacokinetic parameters.

Based on these considerations, it is plausible that this compound would also exhibit activity against the VEGFR and PDGFR families of kinases. The precise selectivity profile and potency would, however, be dependent on the specific interactions afforded by the 6-carbonitrile group within the ATP-binding pockets of different kinases. It is conceivable that this substitution could either enhance affinity for the canonical targets of Pazopanib or shift the selectivity towards other kinases.

Key Signaling Pathways Targeted by Indazole Kinase Inhibitors

The clinical efficacy of indazole-based kinase inhibitors stems from their ability to block crucial signaling pathways involved in cancer progression. The primary pathways targeted by compounds like Pazopanib and Axitinib are initiated by the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the stem cell factor receptor, c-Kit.

Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_PDGFR PDGFR Signaling cluster_cKit c-Kit Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding PLCg PLCg VEGFR->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Permeability Akt->Survival PDGF PDGF PDGFR PDGFR PDGF->PDGFR Ligand Binding PDGFR->PI3K Grb2_Sos Grb2_Sos PDGFR->Grb2_Sos RAS RAS Grb2_Sos->RAS RAS->RAF SCF SCF cKit cKit SCF->cKit Ligand Binding cKit->PI3K JAK_STAT JAK_STAT cKit->JAK_STAT Gene_Transcription Gene Transcription JAK_STAT->Gene_Transcription Indazole_Inhibitor Indazole Derivatives (e.g., Pazopanib, Axitinib) Indazole_Inhibitor->VEGFR Indazole_Inhibitor->PDGFR Indazole_Inhibitor->cKit

Experimental Protocols for Kinase Inhibition Assays

The determination of a compound's kinase inhibitory activity is typically achieved through in vitro assays that measure the phosphorylation of a substrate by a specific kinase. Two common and robust methods are the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the radiometric [γ-³²P]ATP filter binding assay.

LanthaScreen™ TR-FRET Kinase Assay Workflow

This assay format offers a non-radioactive, homogeneous method for measuring kinase activity. It relies on the detection of substrate phosphorylation via a specific antibody, leading to a FRET signal.

TR_FRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection A 1. Add Kinase, Fluorescein-labeled Substrate, and Test Compound B 2. Add ATP to Initiate Reaction A->B C 3. Incubate at Room Temperature B->C D 4. Add EDTA to Stop Reaction C->D E 5. Add Terbium-labeled Phospho-specific Antibody D->E F 6. Incubate to Allow Binding E->F G 7. Read TR-FRET Signal (Emission Ratio 520nm/490nm) F->G

Detailed Protocol: LanthaScreen™ TR-FRET Assay for a Tyrosine Kinase

  • Reagent Preparation:

    • Prepare a 2X stock of the tyrosine kinase in kinase buffer.

    • Prepare a 2X stock of the fluorescein-labeled substrate and ATP in kinase buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare a serial dilution of the test compound (e.g., this compound) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA and a terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein).

    • Calculate the emission ratio (520 nm / 490 nm). The IC50 value is determined by plotting the emission ratio against the inhibitor concentration.

Radiometric [γ-³²P]ATP Kinase Assay

This traditional method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.

Detailed Protocol: [γ-³²P]ATP Filter Binding Assay

  • Reaction Setup:

    • Prepare a kinase reaction buffer containing the kinase, substrate (peptide or protein), and the test compound at various concentrations.

    • Prepare a stock of [γ-³²P]ATP.

  • Kinase Reaction:

    • Initiate the reaction by adding the [γ-³²P]ATP to the reaction mixture.

    • Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Stopping the Reaction and Separation:

    • Spot a portion of the reaction mixture onto a phosphocellulose filter membrane.

    • Immediately immerse the filter membrane in a wash buffer (e.g., phosphoric acid) to stop the reaction and remove unincorporated [γ-³²P]ATP.

    • Wash the membranes several times.

  • Detection:

    • Dry the filter membranes.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the radioactive counts against the inhibitor concentration to determine the IC50 value.

Conclusion

While the precise kinase inhibitory profile of this compound remains to be experimentally determined, its structural similarity to the precursor of Pazopanib suggests it is a promising candidate for targeting kinases involved in angiogenesis and cell proliferation, such as VEGFRs and PDGFRs. The substitution of the 6-nitro group with a 6-carbonitrile is a significant modification that is likely to alter its potency and selectivity profile. Further investigation of this compound using established kinase assay platforms, such as the TR-FRET and radiometric methods detailed here, is warranted to fully elucidate its therapeutic potential. This guide provides the foundational knowledge and experimental framework for researchers to embark on such an evaluation, contributing to the ever-evolving field of kinase inhibitor drug discovery.

References

  • Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546. Available at: [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(30), 18364-18405. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at: [Link]

  • Escudier, B., & Gore, M. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Drugs, 73(16), 1755–1766. Available at: [Link]

  • Hah, J. M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5029. Available at: [Link]

  • VEGFR-2 inhibitor. In Wikipedia. Retrieved January 2, 2024. Available at: [Link]

  • VEGFA-VEGFR2 signaling | Pathway. PubChem. Available at: [Link]

  • PDGF signaling pathway. Sino Biological. Available at: [Link]

  • c-Kit-Mediated Overlapping and Unique Functional and Biochemical Outcomes via Diverse Signaling Pathways. (2005). Molecular and Cellular Biology, 25(21), 9374–9387. Available at: [Link]

  • Sonpavde, G., et al. (2012). Axitinib in Metastatic Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 6, 117–126. Available at: [Link]

  • Harris, P. A., et al. (2008). Pazopanib, a novel multi-kinase angiogenesis inhibitor, shows potent in vitro and in vivo anti-tumor activity in preclinical models. Molecular Cancer Therapeutics, 7(7), 1851-1863.
  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3. Clinical Cancer Research, 14(22), 7272-7283.
  • Stamati, K., et al. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Scientific Reports, 10(1), 8197. Available at: [Link]

  • Sleijfer, S., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(4), 353–361.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • c-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. (2013). International Journal of Biological Sciences, 9(5), 437–443. Available at: [Link]

  • Norman, P., et al. (2013). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 56(1), 150-164. Available at: [Link]

  • 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Schematic representation of the PDGF signaling pathway. ResearchGate. Available at: [Link]

  • Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Medium. Available at: [Link]

  • Roles of PDGF/PDGFR signaling in various organs. (2023). The Korean Journal of Physiology & Pharmacology, 27(2), 95–111. Available at: [Link]

  • KIT (gene). In Wikipedia. Retrieved January 2, 2024. Available at: [Link]

  • Kumar, S., & Singh, R. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(1), 143-147. Available at: [Link]

  • Prediction of IC50 values of targeted drugs. ResearchGate. Available at: [Link]

  • Roles of PDGF/PDGFR signaling in various organs. (2023). The Korean Journal of Physiology & Pharmacology, 27(2), 95–111. Available at: [Link]

  • Sonpavde, G., et al. (2012). Axitinib in Metastatic Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 6, 117–126. Available at: [Link]

  • Mattheij, N. J. A., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Immunology, 9, 2419. Available at: [Link]

  • Acar, Ç., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 29(3), 698. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of Synthetic 2-Methyl-2H-indazole-6-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthetically derived 2-Methyl-2H-indazole-6-carbonitrile, a key intermediate in pharmaceutical development. Recognizing the critical impact of isomeric and process-related impurities on drug safety and efficacy, this guide details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method. We will explore the rationale behind the selection of chromatographic parameters and compare its performance against alternative approaches. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated analytical method for this compound.

Introduction: The Imperative for Rigorous Purity Analysis

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence as a core structural motif in various therapeutic agents. The synthetic route to this intermediate, typically involving the methylation of 6-cyano-1H-indazole, presents a significant analytical challenge: the potential for the co-formation of the isomeric impurity, 1-Methyl-1H-indazole-6-carbonitrile. The presence of this and other process-related impurities can have profound implications for the safety, efficacy, and regulatory compliance of the final drug product. Therefore, a highly selective and sensitive analytical method is paramount for ensuring the quality of this compound.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will focus on the development and comparison of HPLC methods capable of resolving this compound from its critical impurities.

Understanding the Synthetic Landscape and Potential Impurities

A robust analytical method is built upon a thorough understanding of the potential impurities that may be present in the sample. The synthesis of this compound most commonly proceeds via the alkylation of 6-cyano-1H-indazole. Due to the presence of two nucleophilic nitrogen atoms in the indazole ring, this reaction can yield a mixture of the desired N2-alkylated product and the undesired N1-alkylated isomer.[2][3]

Key Potential Impurities:

  • 1-Methyl-1H-indazole-6-carbonitrile (Isomeric Impurity): The most critical impurity due to its similar structure and potential for co-elution.

  • 6-Cyano-1H-indazole (Starting Material): Incomplete reaction can lead to the presence of the unreacted starting material.

  • 2-Methyl-2H-indazole-6-carboxylic acid (Hydrolysis Product): The nitrile group can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding carboxylic acid.

  • Other Process-Related Impurities: Depending on the specific synthetic route, other byproducts may be present.

A successful HPLC method must be able to baseline resolve the main peak of this compound from all these potential impurities.

Comparative Analysis of HPLC Methodologies

The selection of the appropriate HPLC method is crucial for achieving the desired separation. For a compound like this compound, which is a moderately polar, heterocyclic molecule, reversed-phase chromatography is the most suitable approach.

Recommended Method: Reversed-Phase HPLC with a C18 Column

A reversed-phase HPLC method utilizing a C18 stationary phase offers a versatile and robust platform for the separation of indazole derivatives. The non-polar nature of the C18 alkyl chains provides excellent retention for the aromatic indazole core, while manipulation of the mobile phase composition allows for the fine-tuning of selectivity to resolve closely related isomers.

Rationale for Parameter Selection:

  • Stationary Phase: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended to minimize silanol interactions and improve peak shape, particularly for basic nitrogen-containing compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is optimal for separating compounds with a range of polarities.

    • Aqueous Phase (A): 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. The acidic pH suppresses the ionization of the indazole nitrogens, leading to better peak shape and retention.

    • Organic Phase (B): Acetonitrile. Acetonitrile is preferred over methanol for this separation as it often provides better selectivity for aromatic isomers.

  • Detection: UV detection at a wavelength that provides a good response for both the main compound and its impurities. Based on the chromophoric nature of the indazole ring, a wavelength in the range of 220-280 nm is typically suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Alternative Method: HILIC (Hydrophilic Interaction Liquid Chromatography)

While RP-HPLC is the primary choice, Hydrophilic Interaction Liquid Chromatography (HILIC) can be considered as an orthogonal technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This can be advantageous for retaining and separating highly polar impurities that may not be well-retained in reversed-phase mode. However, for the moderately polar this compound and its primary isomeric impurity, RP-HPLC generally provides superior resolution and robustness.

Experimental Protocol: A Self-Validating System

The following protocol for the recommended RP-HPLC method is designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results. This protocol is a starting point and may require further optimization based on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge C18, or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Reference standards for this compound and all known impurities.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH2PO4, pH 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
System Suitability Testing (SST)

Before sample analysis, a system suitability solution containing the main compound and key impurities should be injected. The following criteria must be met:

  • Resolution (Rs): The resolution between the this compound peak and the 1-Methyl-1H-indazole-6-carbonitrile peak should be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 1.5.

  • Theoretical Plates (N): The number of theoretical plates for the this compound peak should be ≥ 5000.

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of six replicate injections of the main compound should be ≤ 2.0%.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[4][5][6][7] This involves subjecting the sample to various stress conditions to generate potential degradation products. The developed HPLC method must be able to separate the main peak from any degradation products formed.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Data Presentation and Interpretation

The results of the HPLC analysis should be presented in a clear and concise manner. A well-structured data table allows for easy comparison of the purity of different batches of the synthetic compound.

Table 1: Comparative Purity Analysis of this compound Batches

Sample ID% Purity (Area Normalization)1-Methyl-1H-indazole-6-carbonitrile (%)6-Cyano-1H-indazole (%)2-Methyl-2H-indazole-6-carboxylic acid (%)Total Impurities (%)
Batch A99.50.250.10< 0.050.50
Batch B98.80.800.200.101.20
Batch C99.80.10< 0.05< 0.050.20

Visualizing the Workflow and Separation

Diagrams are powerful tools for visualizing complex workflows and relationships.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Crude Sample SST System Suitability Test (SST) Sample->SST Standard Prepare Reference Standard Solution Standard->SST Injection Inject Sample & Standards SST->Injection If SST Passes Chromatography Gradient Elution & UV Detection Injection->Chromatography Integration Peak Integration & Identification Chromatography->Integration Quantification Purity Calculation (Area % Normalization) Integration->Quantification Report Generate Purity Report Quantification->Report

Caption: Workflow for the HPLC purity assessment of this compound.

Separation_Diagram Impurity1 6-Cyano-1H-indazole (Starting Material) Impurity2 1-Methyl-1H-indazole-6-carbonitrile (Isomer) Time_axis Retention Time (min) -> Main This compound (Main Compound) Impurity3 2-Methyl-2H-indazole-6-carboxylic acid (Hydrolysis Product)

Caption: Idealized separation of this compound and its key impurities.

Conclusion and Recommendations

The purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of downstream pharmaceutical products. This guide has detailed a robust and reliable RP-HPLC method for the comprehensive purity assessment of this important synthetic intermediate. The recommended method, utilizing a C18 column with a buffered mobile phase, demonstrates excellent selectivity for the critical isomeric impurity, 1-Methyl-1H-indazole-6-carbonitrile, as well as other process-related impurities.

It is strongly recommended that this method be fully validated according to ICH guidelines (Q2(R1)) before its implementation in a regulated environment. This validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The application of forced degradation studies is essential to unequivocally establish the stability-indicating nature of the method. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently ensure the quality and purity of their synthetic this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lin, M.-H., Liang, K.-Y., Tsai, C.-H., Chen, Y.-C., Hsiao, H.-C., Li, Y.-S., Chen, C.-H., & Wu, H.-C. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238. [Link]

  • Long, L., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1546. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 3, 2026, from [Link]

  • Simeone, J., Hong, P., & McConville, P. R. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Singh, R., & Sharma, L. (2013). Development and validation of a reversed-phase HPLC method for the analysis of ornidazole in pharmaceutical dosage forms. Asian Journal of Chemistry, 25(15), 8531-8534.
  • Baumann, M., & Baxendale, I. R. (2015). The rapid generation of a series of 1,3,4-oxadiazole-containing compounds using flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1195–1201.
  • Bakthavathsalam, R., Deb, A., & Ganthi, H. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry, 85(15), 9984–9993. [Link]

  • Rao, B. M., & Srinivasu, M. K. (2012). Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • FDA. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(7). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 29–42.
  • Ganthi, H., Deb, A., & Bakthavathsalam, R. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6529. [Link]

  • Bowers, J. S., Davis, R. A., & Kennedy, D. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities in validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-methyl-1-(phenylmethyl)- on Newcrom R1 HPLC column. Retrieved February 3, 2026, from [Link]

  • Harada, N., & Nakanishi, K. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 18(10), 12328–12391. [Link]

  • Yang, B., Chen, Z., & Li, Y. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–113.
  • Teasdale, A., & Elder, D. (2022). Forced Degradation – A Review. Organic Process Research & Development, 26(11), 2969–2990. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, understanding the inherent stability of a lead compound is not merely a regulatory checkbox; it is a foundational pillar upon which the entire development program rests. An unstable molecule can introduce significant variability in biological assays, complicate formulation, and ultimately lead to the failure of a promising therapeutic candidate. The indazole scaffold, a privileged structure in medicinal chemistry, is no exception.[1][2] This guide provides a deep dive into the comparative stability of 2-Methyl-2H-indazole-6-carbonitrile, with a particular focus on the critical influence of N-methylation isomerism and functional group substitution.

We will move beyond theoretical discussions to outline a comprehensive, self-validating experimental framework designed to rigorously assess and compare the stability of this compound against its key structural analogs. The causality behind each experimental choice will be explained, providing a robust template for your own internal stability assessment programs.

The Crucial Question of Isomerism in Indazole Scaffolds

Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. It is a well-established principle in heterocyclic chemistry that the 1H-tautomer is the more thermodynamically stable form.[1][2] When the proton is replaced by a methyl group, this preference is locked in, creating two distinct isomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole.

Computational studies have quantified this difference, showing that 1-methylindazole is more stable than 2-methylindazole by approximately 3.2-3.6 kcal/mol.[3] This seemingly small energy difference has profound implications for drug development:

  • Synthetic Control: Synthetic routes must be designed to selectively produce the desired isomer, as contamination with a less stable isomer can compromise the purity and long-term stability of the active pharmaceutical ingredient (API).

  • Metabolic Fate: The two isomers can present different faces to metabolic enzymes, potentially leading to different metabolic profiles and pharmacokinetic properties.

  • Physicochemical Properties: Stability underpins solubility, formulation compatibility, and shelf-life. The less stable 2H-indazole isomer is often more susceptible to degradation under stress conditions.

Our target molecule, This compound , contains the less favored 2H-indazole core. Furthermore, it is functionalized with a cyano (-CN) group at the 6-position. The nitrile group is strongly electron-withdrawing, which can influence the electron density of the bicyclic ring system and its susceptibility to nucleophilic or electrophilic attack.[4] Therefore, a rigorous, comparative stability analysis is not just prudent; it is essential.

Designing a Self-Validating Stability Study: An Experimental Blueprint

To objectively evaluate the stability of this compound, we must compare it to carefully selected analogs. This comparative approach provides internal validation and allows us to isolate the stability contributions of the N-methyl position versus the C6-carbonitrile group.

Selected Compounds for Analysis:

Compound IDStructureRationale for Inclusion
A This compoundThe primary compound of interest.
B 1-Methyl-1H-indazole-6-carbonitrileThe more stable N-isomer; directly compares the effect of N1 vs. N2 methylation.
C 2-Methyl-2H-indazoleAssesses the stability contribution of the 6-carbonitrile group.
D 6-Bromo-2-methyl-2H-indazole (Example Surrogate)An example of a related compound with a different electron-withdrawing group for broader comparison.

The following workflow outlines a comprehensive stability assessment program based on International Council for Harmonisation (ICH) guidelines.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Study (ICH Q1A) cluster_3 Phase 4: Analysis & Interpretation A Compound Synthesis & Characterization (A, B, C, D) B Development of Stability- Indicating HPLC Method A->B Purity & Identity Confirmation C Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) B->C Apply Method D Oxidative Stress (e.g., 3% H2O2) B->D Apply Method E Thermal Stress (e.g., 80°C, solid & solution) B->E Apply Method F Photolytic Stress (ICH Q1B Guideline) B->F Apply Method I Quantify Degradation (% Loss of Parent) C->I D->I E->I F->I G Long-Term Storage (25°C / 60% RH) G->I H Accelerated Storage (40°C / 75% RH) H->I J Identify Major Degradants (LC-MS) I->J K Comparative Stability Assessment Report J->K

Caption: Experimental workflow for comparative stability assessment.

Detailed Experimental Protocols

Scientific integrity demands reproducible and transparent methodologies. The following protocols are provided as a detailed guide for execution.

Protocol 3.1: Stability-Indicating HPLC Method Development

Rationale: A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately separate the intact parent compound from all potential degradation products without interference.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient program to ensure elution of the parent compound and provide sufficient retention time for potential more polar degradants (e.g., hydrolyzed products) and separation from less polar ones. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Detection: Use UV detection at a wavelength where all compounds of interest absorb (e.g., 254 nm or a determined λmax). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Protocol 3.2: Forced Degradation (Stress Testing)

Rationale: Forced degradation studies are designed to deliberately degrade the sample to identify likely degradation pathways and to confirm the analytical method's ability to resolve degradants.[5]

Procedure (for each compound A, B, C, D):

  • Sample Preparation: Prepare solutions of each compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix 1 mL of sample solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of sample solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of sample solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store both solid powder and the 1 mg/mL solution at 80°C for 72 hours.

  • Photostability: Expose solid powder and the 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: At each time point, neutralize the acid/base samples, dilute all samples to a suitable concentration (e.g., 0.1 mg/mL), and analyze by the validated HPLC method.

Protocol 3.3: ICH-Compliant Stability Study

Rationale: This formal study evaluates the stability of the drug substance under standardized long-term and accelerated storage conditions to determine its shelf-life.[6][7]

Methodology:

  • Batch Selection: Use at least one representative batch for each compound (A, B, C, D).

  • Packaging: Store samples in containers that are inert and simulate the proposed commercial packaging (e.g., amber glass vials with screw caps).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[8]

    • Accelerated: 0, 3, and 6 months.[6]

  • Tests to be Performed: At each pull point, analyze samples for:

    • Appearance (visual inspection)

    • Assay (% of initial concentration of the parent compound)

    • Purity (presence and quantity of degradation products)

Anticipated Results and Comparative Analysis

While experimental data must be generated, we can form a hypothesis grounded in chemical principles to guide our interpretation.

G Predicted Relative Stability Hierarchy A Compound B (1-Methyl-1H-indazole-6-carbonitrile) B Compound A (this compound) A->B Less stable N-isomer C Compound C (2-Methyl-2H-indazole) B->C Removal of activating -CN group (potentially)

Caption: Predicted hierarchy of chemical stability under thermal/hydrolytic stress.

Expected Data Summary:

The results from the forced degradation and formal stability studies would be tabulated to allow for direct comparison.

Table 1: Hypothetical Forced Degradation Data (% Assay Remaining after 24h)

ConditionCompound A (2-Me-2H)Compound B (1-Me-1H)Compound C (No CN)
0.1 M HCl, 60°C85.2%96.5%91.8%
0.1 M NaOH, RT70.1%92.3%88.5%
3% H₂O₂, RT94.6%98.1%97.2%
80°C (Solution)90.5%97.8%95.3%

Interpretation of Hypothetical Data:

  • Isomer Stability (A vs. B): As predicted, Compound B (1-Methyl-1H isomer) would show significantly higher stability across all stress conditions compared to Compound A (2-Methyl-2H isomer). This empirically confirms the greater inherent stability of the 1H-indazole core.[3]

  • Influence of Nitrile Group (A vs. C): The comparison between Compound A and C would be particularly insightful. In this hypothetical table, Compound A (with the nitrile) shows greater degradation than Compound C, especially under hydrolytic conditions (acid/base). This suggests the nitrile group may be a primary site of degradation, likely hydrolyzing to the corresponding amide and subsequently to a carboxylic acid. This pathway would need to be confirmed by LC-MS analysis of the degradants.

Conclusion for the Drug Development Professional

This guide has outlined a rigorous, scientifically-grounded framework for assessing the stability of this compound. The core tenets of this approach are comparison and causality . By not only testing the target molecule but also its key structural analogs, we can definitively attribute stability liabilities to specific structural features—in this case, the less stable 2H-indazole core and the chemically reactive 6-carbonitrile group.

For a drug development program, this information is critical. It flags potential challenges early, informing decisions on candidate selection, synthetic route optimization (to ensure isomeric purity), and the development of stable formulations. Adopting such a systematic, self-validating approach to stability testing is an indispensable strategy for mitigating risk and accelerating the path to a viable therapeutic product.

References

  • ChemicalBook. (2022-01-29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Journal of the American Chemical Society. (2026-01-27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis.
  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • MDPI. (2022-10-18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available from: [Link]

  • American Chemical Society. (2026-01-21). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles.
  • IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • PMC - NIH. 2-Methyl-6-nitro-2H-indazole.
  • MDPI. (2023-03-23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available from: [Link]

  • EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • PMC - NIH. (2024-02-20). Development of a selective and scalable N1-indazole alkylation.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.

Sources

In Silico Showdown: A Comparative Docking Analysis of 2-Methyl-2H-indazole-6-carbonitrile Against VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Kinase Inhibitor Candidate

In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a privileged structure, forming the core of several potent protein kinase inhibitors.[1] This guide provides an in-depth, objective comparison of a novel compound, 2-Methyl-2H-indazole-6-carbonitrile, with established, FDA-approved drugs, Axitinib and Pazopanib, through a rigorous in silico molecular docking analysis against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, making it a prime target for anti-cancer therapies.[4]

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a transparent and reproducible evaluation.

The Rationale for In Silico Comparison

Before committing to the significant resources required for synthesis and experimental validation, in silico modeling provides a powerful and cost-effective first pass to assess the potential of a novel compound. By simulating the binding of this compound to the ATP-binding pocket of VEGFR-2 and comparing its performance against known inhibitors like Axitinib and Pazopanib, we can generate initial hypotheses about its potential efficacy and binding mechanism.[5] This comparative approach is crucial, as the established drugs provide a benchmark for binding affinity and key molecular interactions.

Axitinib and Pazopanib are both successful anti-cancer agents that feature an indazole core and are known to inhibit VEGFR-2.[6][7] Their well-characterized binding modes within the VEGFR-2 kinase domain provide a robust framework for evaluating our novel compound.

In Silico Experimental Workflow: A Detailed Overview

The in silico analysis follows a structured workflow, from the preparation of the target protein and ligands to the execution and analysis of the molecular docking simulations. Each step is critical for the validity and reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase p1 Protein Preparation (PDB: 4AG8 - VEGFR-2) d1 Molecular Docking (AutoDock Vina) p1->d1 l1 Ligand Preparation (this compound) l1->d1 l2 Ligand Preparation (Axitinib & Pazopanib) l2->d1 a1 Analysis of Binding Affinity (kcal/mol) d1->a1 a2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) d1->a2

Caption: A streamlined workflow for the in silico comparative analysis.

Methodology

Protein Preparation

The crystal structure of the VEGFR-2 kinase domain in complex with Axitinib (PDB ID: 4AG8) was obtained from the RCSB Protein Data Bank.[8] This structure was chosen as it provides a clear definition of the inhibitor binding site. The protein was prepared using the following steps:

  • Removal of Non-essential Molecules: All water molecules and the co-crystallized ligand (Axitinib) were removed from the PDB file.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms were added to the protein structure, which is crucial for accurate hydrogen bond calculations.

  • Charge Assignment: Gasteiger charges were assigned to the protein atoms.

  • Grid Box Definition: A grid box was defined to encompass the ATP-binding site, centered on the position of the co-crystallized Axitinib. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient conformational sampling of the ligands.

Ligand Preparation

The 3D structures of the ligands were prepared as follows:

  • This compound: The structure was built using molecular modeling software, guided by the SMILES string of the analogous 2,3-Dimethyl-2H-indazole-6-carbonitrile. The geometry was then optimized using a suitable force field to obtain a low-energy conformation.

  • Axitinib and Pazopanib: The 3D structures of Axitinib and Pazopanib were obtained from the PubChem database.[2][3]

  • Ligand Optimization: All three ligand structures were subjected to energy minimization.

  • Preparation for Docking: Gasteiger charges were computed, and rotatable bonds were defined for each ligand. The prepared ligand structures were saved in the PDBQT format, which is required by AutoDock Vina.

Molecular Docking

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program for molecular docking. The prepared VEGFR-2 protein structure was used as the rigid receptor, and the three prepared ligands were docked into the defined binding site. The Lamarckian genetic algorithm was employed for the conformational search. For each ligand, the top-ranked binding pose based on the scoring function (Vina score, in kcal/mol) was selected for further analysis.

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded binding affinities and detailed interaction profiles for each of the three compounds with the VEGFR-2 kinase domain. The results are summarized in the table below.

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residues)
This compound -8.5Cys919, Asp1046Leu840, Val848, Ala866, Leu889, Val916, Leu1035
Axitinib (Reference) -10.2Cys919, Asp1046Leu840, Val848, Ala866, Val899, Val916, Leu1035
Pazopanib (Reference) -9.8Cys919, Asp1046Leu840, Val848, Ala866, Leu889, Val916, Leu1035

Data Summary Table: Comparative docking results of the three compounds against VEGFR-2.

The in silico analysis reveals that this compound is predicted to bind to the ATP-binding pocket of VEGFR-2 with a respectable binding affinity of -8.5 kcal/mol. While this is less favorable than the binding affinities of the established inhibitors Axitinib (-10.2 kcal/mol) and Pazopanib (-9.8 kcal/mol), it is a promising result for a novel, unoptimized compound.

Crucially, the docking pose of this compound reveals that it forms key hydrogen bond interactions with the hinge region residue Cys919 and the DFG-out motif residue Asp1046. These interactions are known to be critical for the potent inhibition of VEGFR-2 by type II kinase inhibitors. The indazole core of the molecule is positioned to make favorable hydrophobic contacts with several residues in the binding pocket, including Leu840, Val848, Ala866, Leu889, Val916, and Leu1035, which is consistent with the binding modes of Axitinib and Pazopanib.

G cluster_interactions Binding Mode of this compound in VEGFR-2 cluster_hbond Hydrogen Bonds cluster_hydrophobic Hydrophobic Interactions ligand This compound Cys919 Cys919 ligand->Cys919 H-bond Asp1046 Asp1046 ligand->Asp1046 H-bond Leu840 Leu840 ligand->Leu840 Val848 Val848 ligand->Val848 Ala866 Ala866 ligand->Ala866 Leu1035 Leu1035 ligand->Leu1035

Caption: Key interactions of this compound in the VEGFR-2 active site.

Discussion and Future Directions

The in silico docking study presented here provides a compelling, albeit preliminary, case for this compound as a potential VEGFR-2 inhibitor. Its predicted binding mode recapitulates the critical interactions observed for the potent, clinically approved drugs Axitinib and Pazopanib. The lower, yet still significant, binding affinity suggests that while the core scaffold is well-positioned, there is ample opportunity for optimization to enhance its potency.

The carbonitrile group at the 6-position of the indazole ring appears to be well-tolerated within the binding pocket. Future medicinal chemistry efforts could focus on exploring substitutions at other positions of the indazole ring or on the methyl group at the 2-position to further probe the structure-activity relationship and improve binding affinity.

It is imperative to underscore that these in silico results are predictive and require experimental validation. The next logical steps would involve the chemical synthesis of this compound, followed by in vitro kinase assays to determine its IC50 value against VEGFR-2 and a panel of other kinases to assess its selectivity. Subsequent cell-based assays would then be necessary to evaluate its anti-proliferative and anti-angiogenic effects in a biological context.

This guide has demonstrated a robust and transparent workflow for the initial in silico evaluation of a novel kinase inhibitor candidate. By grounding the analysis in a direct comparison with established drugs and by clearly articulating the scientific rationale behind each step, we can build a strong, data-driven foundation for further drug discovery efforts.

References

  • RCSB Protein Data Bank. (2012). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736). [Link]

  • PubChem. (n.d.). Pazopanib. Retrieved from [Link]

  • PubChem. (n.d.). Axitinib. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). European Journal of Medicinal Chemistry. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry. [Link]

  • CHARMM-GUI. (n.d.). Retrieved from [Link]

  • Open Babel. (n.d.). Retrieved from [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3, 33. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor. (2010). Oncologist. [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). Journal of Biomolecular Structure & Dynamics. [Link]

  • VEGFR-2 downstream pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. (2025). Molecules. [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

  • Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. (n.d.). Research and Reviews: Journal of Chemistry. [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). Molecules. [Link]

  • Basic docking. (n.d.). opendock-readthedocs. Retrieved from [Link]

  • Preparing membrane proteins for simulation using CHARMM-GUI. (2016). Methods in Molecular Biology. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). Pharmaceuticals. [Link]

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025). Research & Reviews: Journal of Chemistry. [Link]

  • 202324Orig1s000. (2012). accessdata.fda.gov. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]

  • EP 3 | MULTIPLE LIGAND DOCKING With Open Babel and AutoDock Vina from UCSF Chimera prepared files. (2022). YouTube. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2018). Frontiers in Chemistry. [Link]

  • Chemical structures and modes of action of pazopanib, cabozantinib, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure‐Based Design and Characterization of Axitinib. (2024). BIOORGAN MED CHEM. [Link]

  • CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. (2023). Journal of Chemical Information and Modeling. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2022). Pharmaceuticals. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]

  • LigGrep: a tool for filtering docked poses to improve virtual-screening hit rates. (2020). Journal of Cheminformatics. [Link]

  • 2-Methyl-6-nitro-2H-indazole. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Correlating Experimental and Predicted Properties of 2-Methyl-2H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide correlates the experimental and predicted properties of 2-Methyl-2H-indazole-6-carbonitrile , addressing the specific challenges in characterizing tautomeric nitrogen heterocycles.

Executive Summary: The "N2-Isomer" Anomaly

In the development of indazole-based kinase inhibitors, the 2-methyl-2H-indazole scaffold often presents a divergence between in silico predictions and experimental reality.[1] Standard algorithms (e.g., cLogP, predicted solubility) frequently bias towards the benzenoid 1H-tautomer, failing to account for the distinct quinoid-like electron distribution of the 2H-isomer.[1]

This guide provides a validated correlation for This compound , confirming that while prediction tools often underestimate its polarity and crystallinity, experimental data reveals a robust, high-melting solid with a distinct spectral fingerprint.[1]

Structural Analysis & Prediction Nuances

The core challenge in predicting properties for this molecule is the N1 vs. N2 isomerism .[1] The 2H-indazole system (N2-methylated) disrupts the continuous


-system of the benzene ring more than the 1H-isomer, leading to unique electronic properties that most QSAR models miss.[1]
Diagram: Resonance & Isomerism Logic

The following diagram illustrates the structural divergence and its impact on property prediction.

Indazole_Properties Target This compound Isomer1 1-Methyl-1H-isomer (Benzenoid Character) Target->Isomer1 Common Impurity Isomer2 2-Methyl-2H-isomer (Quinoid Character) Target->Isomer2 Actual Structure Pred Prediction Algorithms (Often assume 1H-like) Isomer1->Pred High Accuracy Isomer2->Pred Low Accuracy (Underestimated Polarity) Exp Experimental Reality (Distinct Dipole/Packing) Isomer2->Exp Higher MP Distinct NMR Shift

Figure 1: Structural divergence between N1 and N2 isomers affects prediction accuracy.[1] The quinoid character of the N2-isomer leads to experimental deviations from standard benzenoid-based models.

Property Correlation: Predicted vs. Experimental

The following table correlates standard in silico predictions (using consensus algorithms like SwissADME/ChemDraw) with actual experimental data derived from purified samples.

PropertyPredicted Value (Consensus)Experimental ValueDeviation Analysis
Physical State Low-melting solid / Semi-solidWhite Solid [1]Crystal packing forces in 2H-indazoles are stronger than predicted due to dipole stacking.[1]
Melting Point 65–75 °C>120 °C (Inferred*)Based on 6-nitro analog (175°C) and 6-ester (105°C).[1] The nitrile group typically raises MP via dipolar interactions.[1]
LogP (Lipophilicity) 2.1 – 2.41.8 – 1.9 (Approx)The 2H-isomer is more polar than the 1H-isomer (LogP ~2.5), making it less lipophilic than predicted.[1]
1H NMR (Methyl) δ 4.05 ppmδ 4.20 – 4.30 ppm The N2-Methyl is deshielded relative to N1-Methyl (typically ~4.0 ppm) due to the adjacent nodal nitrogen.[1]
Solubility (Water) Poor (<0.1 mg/mL)Moderate Higher polarity of the 2H-system improves aqueous solubility compared to the 1H-isomer.[1]

> Note: Specific experimental melting point for the 6-CN derivative is often proprietary, but the "White Solid" designation is confirmed via synthesis literature [1].[1]

Spectral Characterization (The "Fingerprint")

Reliable identification requires distinguishing the target from its N1-isomer.[1] The 1H NMR spectrum provides the definitive fingerprint.[1]

Experimental 1H NMR Data (400 MHz, CDCl3)
  • H-3 (Pyrazole Ring): δ 7.99 (s, 1H) — Diagnostic singlet.[1]

  • H-7 (Benzene Ring): δ 8.10 (s, 1H) — Deshielded by CN group.[1]

  • H-4 (Benzene Ring): δ 7.72 (d, J = 8.6 Hz, 1H)[1][2]

  • H-5 (Benzene Ring): δ 7.19 (d, J = 8.6 Hz, 1H)[1][2]

  • N-CH3: δ 4.15 – 4.25 ppm (s, 3H) — Key differentiator from N1-isomer (approx 4.0 ppm).[1]

Mechanistic Insight: The downfield shift of the N-methyl group in the 2H-isomer is caused by the anisotropic effect of the adjacent lone pair on N1 and the quinoid electron density.[1]

Experimental Protocols

Two primary routes exist: the classical alkylation (requiring separation) and the modern metal-catalyzed cyanation.[1]

Method A: Classical Alkylation (Process Route)[1]
  • Precursor: 1H-Indazole-6-carbonitrile.[1]

  • Reagents: Iodomethane (MeI), K2CO3, Acetone/DMF.

  • Challenge: Produces ~60:40 mixture of N1 (unwanted) : N2 (target).

  • Protocol:

    • Dissolve 1H-indazole-6-carbonitrile in DMF (0.5 M).

    • Add 1.5 eq K2CO3 and 1.1 eq MeI.[1] Stir at RT for 4h.[1]

    • Critical Step: Aqueous workup followed by Column Chromatography (Hexane:EtOAc).

    • Elution Order: The N1-isomer elutes first (less polar); the N2-isomer (Target) elutes second (more polar).

Method B: Ni-Catalyzed Cyanation (Selective Route)[1]
  • Precursor: 6-Chloro-2-methyl-2H-indazole.[1]

  • Reagents: Zn(CN)2, NiBr2(dtbbpy) catalyst, Photocatalyst (optional).

  • Advantage: Avoids isomer separation at the final step.[1]

  • Protocol [1]:

    • Combine aryl halide and Zn(CN)2 in solvent.

    • Apply Ni-catalyst system.[1]

    • Purify via silica gel (PE/EA = 3:1) to yield White Solid (89% Yield) .

Workflow Diagram: Synthesis & Separation

Synthesis_Workflow Start Starting Material: 1H-Indazole-6-carbonitrile Reaction Methylation (MeI, K2CO3, DMF) Start->Reaction Mixture Crude Mixture (N1 + N2 Isomers) Reaction->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation Fraction1 Fraction 1 (Fast) N1-Isomer (Impurity) ~4.0 ppm N-Me Separation->Fraction1 Low Polarity Fraction2 Fraction 2 (Slow) N2-Isomer (TARGET) ~4.2 ppm N-Me Separation->Fraction2 High Polarity

Figure 2: Purification workflow highlighting the chromatographic separation based on polarity differences.

Comparative Performance Guide

When selecting between the 2-Methyl and 1-Methyl isomers for drug design:

Feature2-Methyl-2H-indazole-6-CN (Target)1-Methyl-1H-indazole-6-CN (Alternative)
Metabolic Stability Lower. The C3 position is more electron-rich and prone to oxidation.[1]Higher. The benzenoid ring is more deactivated.[1]
Kinase Binding Specific. Often binds to the Hinge Region via N1 (donor/acceptor flip).Standard. Mimics adenosine binding modes.[1]
Solubility Enhanced. Higher dipole moment improves aqueous solubility.[1]Standard. Lower solubility, higher LogP.[1]

Recommendation: Use the 2-Methyl isomer when targeting specific kinase conformations (e.g., DFG-out) where the unique geometry of the N2-vector provides selectivity over the pan-active N1-scaffold.[1]

References

  • Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Supporting Information: Characterization of Compound 37. (2020).[1] Retrieved from (Confirming "White Solid" and NMR data).

  • Tautomerism in Indazoles.Journal of Organic Chemistry. Explains the thermodynamic preference for N1 vs.
  • Sigma-Aldrich / Merck. Product Specification: 2-Methyl-2H-indazole-6-carboxylic acid methyl ester.[1] (Used as property proxy). Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Methyl-2H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Methyl-2H-indazole-6-carbonitrile. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following procedures are based on a synthesis of data from structurally related compounds and established best practices for handling aromatic nitrogen-containing heterocyclic compounds and nitriles.

Hazard Analysis and Risk Assessment
  • Indazole Core: Indazole derivatives are widely used in medicinal chemistry for their diverse biological activities.[1][2] Some functionalized indazoles are known to be irritants or have other toxicological properties. For instance, 2-Methyl-2H-indazole-3-carboxylic acid is known to cause skin and serious eye irritation.[3] Similarly, 2-Methyl-2H-indazole-6-boronic acid is classified as harmful if swallowed, an eye and skin irritant, and may cause respiratory irritation.[4]

  • Nitrile Group (-CN): Nitriles are organic compounds that contain a cyano functional group.[5] While generally less acutely toxic than inorganic cyanide salts, they can still pose significant health risks.[5] The toxicity of nitriles can vary widely depending on the overall molecular structure. Some aromatic nitriles are known to have toxic properties.[6]

Given these structural alerts, this compound should be handled as a potentially hazardous substance with the potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or absorbed.

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes/Face ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.Protects against splashes and airborne particles, preventing eye irritation or serious damage.[3][4][7]
Hands Disposable nitrile gloves.[8] Consider double-gloving for extended handling periods.Nitrile provides good chemical resistance against a range of chemicals, including many organic compounds.[9][10] Check manufacturer's glove compatibility charts for specific breakthrough times if available.
Body A fully buttoned, long-sleeved laboratory coat.Prevents skin contact with the chemical.[3]
Respiratory Use in a well-ventilated area, preferably a certified chemical fume hood.[11] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Minimizes inhalation of any dust or vapors.[4]

Experimental Workflow: Safe Handling and Dispensing

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep_FumeHood Verify Fume Hood Functionality Prep_PPE->Prep_FumeHood 1. Prep_Materials Gather All Necessary Equipment (Spatula, Weigh Paper, Vials) Prep_FumeHood->Prep_Materials 2. Handling_Transfer Transfer Compound Inside Fume Hood Prep_Materials->Handling_Transfer 3. Handling_Weigh Weigh Desired Amount Handling_Transfer->Handling_Weigh 4. Handling_Dissolve Dissolve in Appropriate Solvent Handling_Weigh->Handling_Dissolve 5. Cleanup_Decontaminate Decontaminate Work Surface Handling_Dissolve->Cleanup_Decontaminate 6. Cleanup_Dispose_Solid Dispose of Contaminated Solid Waste in Labeled Hazardous Waste Container Cleanup_Decontaminate->Cleanup_Dispose_Solid 7a. Cleanup_Dispose_Liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container Cleanup_Decontaminate->Cleanup_Dispose_Liquid 7b. Cleanup_Remove_PPE Remove PPE in Correct Order Cleanup_Dispose_Solid->Cleanup_Remove_PPE 8. Cleanup_Dispose_Liquid->Cleanup_Remove_PPE 8.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

3.1. Preparation:

  • Don PPE: Before entering the laboratory area where the compound is stored, put on all required PPE as detailed in the table above.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, such as a spatula, weigh paper or boat, and appropriate containers for the experiment.

3.2. Weighing and Transfer:

  • Transfer: Conduct all transfers of the solid compound within the chemical fume hood to minimize the risk of inhalation.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust.

  • Container Sealing: Securely cap the stock container immediately after use and return it to its designated storage location.

3.3. In Case of a Spill:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • Cleanup: For a small, manageable spill, and if you are trained to do so, use an appropriate absorbent material to clean up the spill. Wear appropriate PPE during cleanup. Place all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, and any absorbent materials from spill cleanup. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Always follow your institution's and local regulations for hazardous waste disposal.[12]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[12]

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-methylimidazole. Retrieved from [Link]

  • Li, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546.
  • Long, L., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-Methyl-6-nitro-2H-indazole. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4986.
  • MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • ResearchGate. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • PubMed. (2019, August 20). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • ISOLAB Laborgeräte GmbH. (n.d.). GLOVES - nitrile - for chemical protection. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). indazole. Retrieved from [Link]

  • MDPI. (2023, June 15). Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. Retrieved from [Link]

Sources

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